molecular formula C10H11ClF3NO B595160 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride CAS No. 1236862-38-6

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Cat. No.: B595160
CAS No.: 1236862-38-6
M. Wt: 253.649
InChI Key: ABQHNGFCRJATSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a chemical compound offered for research and development purposes. As a functionalized azetidine, it serves as a versatile building block in organic synthesis and medicinal chemistry. The azetidine ring provides a saturated, strained four-membered heterocycle that can influence the physicochemical properties and metabolic stability of target molecules. The 4-(trifluoromethyl)phenoxy moiety is a common pharmacophore found in compounds with various biological activities. Researchers can utilize this reagent in the exploration of new chemical entities, particularly in the synthesis of potential pharmaceutical candidates. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Note: The specific applications, research value, and mechanism of action for this compound are not detailed in the available sources. It is recommended to consult specialized scientific literature or conduct further technical analysis to confirm its specific properties and uses.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-1-3-8(4-2-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQHNGFCRJATSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236862-38-6
Record name Azetidine, 3-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236862-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information for the free base and presents a representative synthetic protocol based on established methodologies for analogous compounds. The guide also explores the potential biological significance of this molecule by examining the roles of its key structural motifs—the azetidine ring and the trifluoromethylphenoxy group—in medicinal chemistry. All quantitative data is presented in structured tables, and a detailed, generalized experimental protocol is provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and key molecular features.

Chemical Structure and Properties

This compound is a synthetic organic compound featuring a central four-membered azetidine ring. This heterocyclic amine is substituted at the 3-position with a phenoxy group, which in turn is para-substituted with a trifluoromethyl group. The hydrochloride salt form enhances the compound's solubility in aqueous media.

The azetidine ring provides a rigid scaffold, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets.[1] The trifluoromethyl group is a common substituent in medicinal chemistry known for its ability to increase metabolic stability and membrane permeability of a molecule due to its lipophilicity and electron-withdrawing nature.[1]

Table 1: Chemical Identifiers and Properties of 3-(4-(Trifluoromethyl)phenoxy)azetidine (Free Base)

PropertyValue
Molecular Formula C₁₀H₁₀F₃NO
Molecular Weight 217.19 g/mol
CAS Number 76263-21-3

Table 2: Physicochemical Properties of 3-(4-(Trifluoromethyl)phenoxy)azetidine (Free Base)

PropertyValue
Boiling Point 257 °C
Density 1.277 g/cm³
Flash Point 109 °C

Synthesis and Experimental Protocols

The synthesis of 3-phenoxyazetidine derivatives commonly proceeds via the reaction of a protected 3-hydroxyazetidine with a corresponding phenol.[5][6] A widely used method is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to an ether with inversion of stereochemistry.[5] The following is a representative, generalized protocol for the synthesis of this compound, based on established methods for similar compounds.

Representative Synthetic Protocol

Step 1: Synthesis of 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) and 4-(trifluoromethyl)phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine.

Step 2: Deprotection to form this compound

  • Dissolve the purified 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq.) in a suitable organic solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated hydrochloric acid (excess).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, the hydrochloride salt may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether to induce precipitation and then collected by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield this compound.

G Synthetic Workflow for 3-(4-(Trifluoromethyl)phenoxy)azetidine HCl cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection and Salt Formation 1_Boc_3_hydroxyazetidine 1-Boc-3-hydroxyazetidine Reaction_1 Reaction at 0°C to RT 1_Boc_3_hydroxyazetidine->Reaction_1 4_trifluoromethylphenol 4-(Trifluoromethyl)phenol 4_trifluoromethylphenol->Reaction_1 Mitsunobu_Reagents PPh3, DEAD/DIAD Anhydrous THF Mitsunobu_Reagents->Reaction_1 Purification_1 Column Chromatography Reaction_1->Purification_1 Product_1 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine Purification_1->Product_1 Product_1_input 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine Reaction_2 Stir at RT Product_1_input->Reaction_2 HCl HCl in Dioxane HCl->Reaction_2 Workup Precipitation/Filtration Reaction_2->Workup Final_Product 3-(4-(Trifluoromethyl)phenoxy)azetidine HCl Workup->Final_Product

Caption: Synthetic workflow for 3-(4-(Trifluoromethyl)phenoxy)azetidine HCl.

Potential Biological Significance and Applications

While specific biological activity data for this compound is not available in the reviewed literature, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

  • Azetidine Scaffold: The conformationally constrained azetidine ring is a privileged scaffold in drug discovery.[7][8] Its rigid nature can lead to improved binding to target proteins and can positively influence pharmacokinetic properties. Azetidine derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antibacterial, and antiviral agents, as well as for treating central nervous system disorders.[9]

  • Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a key functional group in many pharmaceuticals.[1] Its strong electron-withdrawing properties and high lipophilicity can enhance a molecule's metabolic stability, bioavailability, and binding affinity to its target.[1]

  • Phenoxy Linkage: The phenoxy group provides a linker between the azetidine core and the trifluoromethylphenyl moiety. This linkage can be crucial for orienting the molecule within a protein's binding pocket to achieve optimal interactions.

Given these features, this compound could be a valuable building block for the synthesis of novel therapeutic agents. Its structure suggests potential for interaction with various biological targets, and it could be a candidate for screening in drug discovery programs targeting a range of diseases.

G Key Structural Features and Their Potential Roles cluster_Azetidine Azetidine Ring cluster_CF3 Trifluoromethyl Group cluster_Phenoxy Phenoxy Linker Molecule 3-(4-(Trifluoromethyl)phenoxy)azetidine HCl Azetidine_Node Rigid Scaffold Molecule->Azetidine_Node Core Structure CF3_Node Electron-Withdrawing Molecule->CF3_Node Key Substituent Phenoxy_Node Structural Linker Molecule->Phenoxy_Node Connecting Moiety Azetidine_Prop1 Conformational Constraint Azetidine_Node->Azetidine_Prop1 Azetidine_Prop2 Improved Binding Affinity Azetidine_Node->Azetidine_Prop2 CF3_Prop1 Increased Lipophilicity CF3_Node->CF3_Prop1 CF3_Prop2 Enhanced Metabolic Stability CF3_Node->CF3_Prop2 Phenoxy_Prop1 Orienting Moiety Phenoxy_Node->Phenoxy_Prop1 Phenoxy_Prop2 Potential for H-bonding Phenoxy_Node->Phenoxy_Prop2

Caption: Key structural features and their potential roles in biological activity.

Conclusion

This compound is a chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. While detailed experimental and biological data for this specific compound are sparse in the current literature, this guide provides a foundational understanding of its structure, a plausible synthetic route, and the rationale for its potential utility based on the well-established roles of its constituent structural motifs. Further research is warranted to fully characterize this compound and explore its biological activity profile.

References

Hypothetical Mechanism of Action: 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct experimental data for 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride was found in the public domain at the time of this report. The following in-depth technical guide is a hypothesized mechanism of action based on the structure-activity relationships of analogous compounds, primarily the well-characterized selective serotonin reuptake inhibitor (SSRI), Fluoxetine, and other substituted azetidine derivatives. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework for potential future investigation.

Executive Summary

Based on its structural similarity to known psychoactive compounds, this compound is postulated to function as a monoamine reuptake inhibitor, with a likely primary affinity for the serotonin transporter (SERT). The trifluoromethylphenyl group is a key pharmacophore in several potent SERT inhibitors, including Fluoxetine. The azetidine ring, a rigid four-membered heterocycle, likely serves as a constrained scaffold to orient the phenoxy moiety for optimal interaction with the transporter binding site. This document outlines the putative mechanism of action, potential signaling pathways, and suggested experimental protocols to validate these hypotheses.

Structural Analogs and Rationale for Hypothetical Mechanism

The core structure of this compound shares key features with Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine), a widely studied antidepressant.[1][2] Both molecules contain the 4-(trifluoromethyl)phenoxy moiety. In Fluoxetine, this group is critical for its high-affinity binding to the serotonin transporter, leading to the inhibition of serotonin reuptake from the synaptic cleft.[1] This blockade increases the concentration of serotonin available to bind to postsynaptic receptors, initiating a cascade of downstream signaling events believed to be responsible for its antidepressant effects.

Furthermore, various azetidine derivatives have been explored for their neurological activity, including as gamma-aminobutyric acid (GABA) uptake inhibitors.[3] The rigid nature of the azetidine ring can confer high binding affinity and selectivity for specific biological targets.[3]

Table 1: Structural Comparison of this compound and Related Compounds

CompoundCore ScaffoldKey Functional GroupsKnown/Hypothesized Primary Target
This compoundAzetidine4-(Trifluoromethyl)phenoxyHypothesized: Serotonin Transporter (SERT)
FluoxetinePropan-1-amine4-(Trifluoromethyl)phenoxy, Phenyl, MethylaminoSerotonin Transporter (SERT)[1][2]
Norfluoxetine (active metabolite of Fluoxetine)Propan-1-amine4-(Trifluoromethyl)phenoxy, Phenyl, AminoSerotonin Transporter (SERT)[4]
3-methoxy-3-(trifluoromethyl)azetidine hydrochlorideAzetidine3-methoxy, 3-trifluoromethylGABA uptake inhibitor[3]

Proposed Mechanism of Action: SERT Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of the serotonin transporter (SERT).

Binding to SERT

It is proposed that the compound binds to the allosteric site of the SERT protein. The 4-(trifluoromethyl)phenoxy group is expected to be the primary interacting moiety, inserting into a hydrophobic pocket within the transporter. The azetidine nitrogen, likely protonated at physiological pH, could form ionic or hydrogen bond interactions with key amino acid residues in the binding site.

Inhibition of Serotonin Reuptake

This binding event is predicted to induce a conformational change in the SERT protein, effectively locking it in a state that is unable to bind and transport serotonin from the synaptic cleft back into the presynaptic neuron.

Downstream Signaling

The resulting increase in synaptic serotonin levels would lead to enhanced activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A). Chronic administration is hypothesized to lead to adaptive changes in the serotonergic system, including the desensitization and downregulation of certain serotonin receptors, which is a common feature of many antidepressant therapies.[1]

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin (5-HT) Vesicles 5HT_synapse Serotonin (5-HT) 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) Presynaptic_Neuron 5HT_synapse->SERT Reuptake 5HT_receptor Postsynaptic 5-HT Receptor 5HT_synapse->5HT_receptor Binding Compound 3-(4-(Trifluoromethyl)phenoxy) azetidine HCl Compound->SERT Inhibition Signaling_Cascade Downstream Signaling Cascade 5HT_receptor->Signaling_Cascade Activation

Figure 1: Hypothesized mechanism of SERT inhibition.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be required.

In Vitro Binding Assays

Objective: To determine the binding affinity of this compound for monoamine transporters (SERT, NET, DAT).

Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane homogenates from cells expressing recombinant human SERT, NET, or DAT.

  • Competitive Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]citalopram for SERT) and increasing concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation. This will quantify the compound's binding affinity for each transporter.

In Vitro Functional Assays

Objective: To assess the functional inhibitory activity of the compound on serotonin reuptake.

Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human SERT.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound.

  • Uptake Initiation: Add [³H]serotonin to the medium and incubate for a short period to allow for uptake.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (SERT, NET, DAT) Determine_Ki Determine Ki (Binding Affinity) Binding_Assay->Determine_Ki Functional_Assay [³H]Serotonin Uptake Assay (hSERT cells) Determine_IC50 Determine IC50 (Functional Potency) Functional_Assay->Determine_IC50 Behavioral_Models Animal Behavioral Models (e.g., Forced Swim Test) Determine_Ki->Behavioral_Models Determine_IC50->Behavioral_Models Measure_Behavior Assess Antidepressant-like Effects Behavioral_Models->Measure_Behavior Microdialysis In Vivo Microdialysis Measure_5HT Measure Extracellular Serotonin Levels Microdialysis->Measure_5HT

Figure 2: Proposed experimental workflow for validation.

Potential Clinical Relevance

Should the hypothesized mechanism of action be confirmed, this compound could have therapeutic potential in disorders responsive to enhanced serotonergic neurotransmission. Clinical trials for compounds with similar mechanisms, such as Fluoxetine, have demonstrated efficacy in treating a range of conditions.[5][6][7] These include major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[1][2]

Conclusion

While lacking direct experimental evidence, the structural features of this compound strongly suggest a mechanism of action centered on the inhibition of the serotonin transporter. This hypothesis is built upon the well-established pharmacology of Fluoxetine and the known neuroactivity of other azetidine-containing compounds. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of this proposed mechanism. Further research is warranted to elucidate the precise pharmacological profile of this compound and to determine its potential as a novel therapeutic agent.

References

Unraveling the Biological Profile of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific biological activity data for 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride. While this molecule is recognized as a chemical building block, detailed studies on its mechanism of action, binding affinities, and functional effects on biological systems are not presently documented.

In the course of this investigation, a structurally distinct compound, PCC0208025 (also known as BMS202) , was frequently identified in the context of related chemical space searches. PCC0208025 is a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) protein, a critical target in cancer immunotherapy. Given the interest in the biological activity of novel chemical entities, this guide will provide an in-depth technical overview of the biological activity of PCC0208025 as a case study in small molecule immuno-oncology.

Case Study: The Biological Activity of PCC0208025, a PD-L1 Inhibitor

PCC0208025 is a small molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1. This interaction is a key checkpoint in the immune system that can be exploited by cancer cells to evade immune destruction. By blocking this pathway, PCC0208025 aims to restore the anti-tumor activity of the immune system.

Quantitative Biological Data

The following table summarizes the key quantitative data for the biological activity of PCC0208025.

ParameterValueAssaySource
IC50 (PD-1/PD-L1 Binding) 0.018 µMHTRF Binding Assay[1][2]
IC50 (PD-1/PD-L1 Binding) 235 nMHTRF Binding Assay[1]

Note: The discrepancy in IC50 values is attributed to the use of different HTRF assay kits in the cited studies.

Mechanism of Action and Signaling Pathway

PCC0208025 functions by directly binding to PD-L1, which prevents its association with the PD-1 receptor on T-cells. This blockade abrogates the downstream signaling cascade that leads to T-cell exhaustion and suppression of the anti-tumor immune response. The restored T-cell activity results in enhanced cancer cell killing.

PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition of T-Cell Function PD1->Inhibition Signal Transduction TCR TCR Activation T-Cell Activation TCR->Activation Antigen Presentation Inhibition->Activation Suppresses PCC0208025 PCC0208025 PCC0208025->PDL1 Inhibits Binding

PD-1/PD-L1 Signaling Pathway and Inhibition by PCC0208025.
Experimental Protocols

Detailed methodologies for the key experiments used to characterize the biological activity of PCC0208025 are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This in vitro assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1 proteins.

HTRF_Workflow start Start step1 Prepare Assay Plate: Add Recombinant Human PD-L1, PD-1-d2, and anti-His-Eu start->step1 step2 Add PCC0208025 at varying concentrations step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Read HTRF Signal (665 nm / 620 nm) step3->step4 end Calculate IC50 step4->end

Workflow for the HTRF PD-1/PD-L1 Binding Assay.
  • Principle: The assay relies on the fluorescence resonance energy transfer between a Europium cryptate-labeled anti-His tag antibody (donor) bound to His-tagged PD-L1 and a d2-labeled PD-1 (acceptor). When PD-1 and PD-L1 interact, the donor and acceptor are in close proximity, resulting in a high HTRF signal. Inhibitors that disrupt this interaction cause a decrease in the signal.

  • Protocol:

    • Recombinant human PD-L1 protein is incubated with an anti-His-Europium antibody.

    • d2-labeled recombinant human PD-1 protein is added to the mixture.

    • PCC0208025 is added at various concentrations to the wells of a microplate.

    • The reaction is incubated to allow for binding to occur.

    • The HTRF signal is read at 665 nm (acceptor emission) and 620 nm (donor emission).

    • The ratio of the two emission signals is calculated, and the IC50 value is determined by plotting the signal ratio against the compound concentration.

In Vivo Murine Melanoma Model

This experiment evaluates the anti-tumor efficacy of PCC0208025 in a living organism.[3]

  • Principle: B16-F10 melanoma cells, which are syngeneic to C57BL/6 mice, are implanted into the mice. The growth of these tumors is monitored following treatment with the test compound. This model allows for the assessment of the compound's effect on tumor growth in the context of a competent immune system.

  • Protocol:

    • B16-F10 melanoma cells are cultured and then injected subcutaneously into the flank of C57BL/6 mice.[3]

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.[3]

    • The treatment group receives oral administration of PCC0208025 (e.g., 30 or 60 mg/kg, twice daily). The control group receives a vehicle control.[3]

    • Tumor volume is measured at regular intervals using calipers.[3]

    • At the end of the study, tumors are excised and weighed.[3]

    • The tumor growth inhibition rate is calculated to determine the efficacy of the treatment.[3]

Immunomodulatory Effects

In vitro and in vivo studies have demonstrated that PCC0208025 has significant immunomodulatory effects:

  • Restoration of T-Cell Function: PCC0208025 rescues PD-L1-mediated inhibition of IFN-γ production in human CD3+ T cells in vitro.[1][2]

  • Increased Cytotoxic T-Cell Activity: In B16-F10 melanoma-bearing mice, treatment with PCC0208025 leads to an increased frequency of CD8+ T cells and CD8+IFN-γ+ T cells within the tumor microenvironment.[1][2]

  • Reduction of Regulatory T-Cells (Tregs): The compound decreases the number of CD4+CD25+CD127low/- (Treg) cells in the tumor, which are known to suppress the anti-tumor immune response.[1][2]

  • Enhanced CD8+/Treg Ratio: Consequently, PCC0208025 increases the ratio of cytotoxic CD8+ T cells to immunosuppressive Treg cells within the tumor.[1][2]

References

An In-Depth Technical Guide to the Synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely utilized synthetic pathway for the preparation of 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily a two-step process commencing with the etherification of a protected azetidine precursor, followed by deprotection and salt formation.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves a Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol to form the protected intermediate, tert-butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate. The subsequent step entails the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, followed by the formation of the hydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection and Salt Formation 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine Reagents_1 PPh3, DIAD THF, 0°C to rt 1-Boc-3-hydroxyazetidine->Reagents_1 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol->Reagents_1 Intermediate tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate Reagents_1->Intermediate Reagents_2 4M HCl in Dioxane DCM, rt Intermediate->Reagents_2 Final_Product This compound Reagents_2->Final_Product

A schematic overview of the synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on typical experimental outcomes.

StepReactantsProductKey ReagentsSolvent(s)Typical YieldPurity
11-Boc-3-hydroxyazetidine, 4-(Trifluoromethyl)phenoltert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylatePPh₃, DIADTHF70-85%>95% (crude)
2tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylateThis compound4M HCl in DioxaneDichloromethane>95%>98% (final)

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate

This procedure details the Mitsunobu reaction for the etherification of 1-Boc-3-hydroxyazetidine.[1]

Materials:

  • 1-Boc-3-hydroxyazetidine (1.0 eq.)

  • 4-(Trifluoromethyl)phenol (1.2 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine.

  • Slowly add DIAD dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield tert-butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate.

Step 2: Synthesis of this compound

This protocol describes the deprotection of the Boc group and the subsequent formation of the hydrochloride salt.[2]

Materials:

  • tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate (1.0 eq.)

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate in anhydrous dichloromethane.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 2-4 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid can be triturated with diethyl ether to afford this compound as a solid, which can be collected by filtration and dried under vacuum.

Experimental_Workflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection & Salt Formation node_step1 Reactant Mixing 1-Boc-3-hydroxyazetidine, 4-(trifluoromethyl)phenol, PPh₃ in THF at 0°C Reagent Addition Add DIAD dropwise at 0°C Reaction Stir at room temperature for 16-24h Work-up Solvent removal Purification Column chromatography node_step2 Dissolution Intermediate in DCM Reagent Addition Add 4M HCl in Dioxane Reaction Stir at room temperature for 2-4h Isolation Solvent removal Purification Trituration with ether node_step1:f4->node_step2:f0 Intermediate

A detailed workflow of the experimental procedures.

References

Spectroscopic and Spectrometric Characterization of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the compound 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride. Due to the limited availability of specific experimental spectra for this hydrochloride salt, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methodologies are fundamental for the structural elucidation and characterization of novel chemical entities in drug discovery and development.

Chemical Structure

IUPAC Name: 3-[4-(Trifluoromethyl)phenoxy]azetidine hydrochloride Molecular Formula: C₁₀H₁₁ClF₃NO Molecular Weight: 253.65 g/mol

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, computational predictions serve as a valuable tool for anticipating the spectral characteristics of a molecule. The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H (ortho to O)~7.0-7.2Doublet
Aromatic-H (ortho to CF₃)~7.6-7.8Doublet
Azetidine-CH-O~5.0-5.2Multiplet
Azetidine-CH₂ (adjacent to NH₂⁺)~4.2-4.5Multiplet
Azetidine-NH₂⁺Broad singletVariable

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration. The proton on the nitrogen of the hydrochloride salt is expected to be a broad singlet and may exchange with deuterated solvents like D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic-C (para to O)~160-162
Aromatic-C (ipso to CF₃)~125-127 (quartet, ¹JCF)
Aromatic-C (ortho to CF₃)~127-129
Aromatic-C (ortho to O)~115-117
Azetidine-C-O~70-75
Azetidine-CH₂~50-55
CF₃~123-125 (quartet)

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺218.07Mass of the free base
[M]⁺217.06Molecular ion of the free base

Note: In a typical mass spectrometry experiment (e.g., ESI+), the observed mass will correspond to the free base of the compound, as the hydrochloride salt dissociates.

Table 4: Predicted Infrared (IR) Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (salt)2500-3000Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=C stretch (aromatic)1500-1600Medium-Strong
C-O stretch (aryl ether)1200-1250Strong
C-F stretch1100-1300Strong

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring NMR, MS, and IR data for a solid organic compound such as this compound.

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical, as hydrochloride salts often have limited solubility in non-polar solvents like CDCl₃.[1][2]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.[3]

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed.

    • Phase and baseline corrections are applied.

    • Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[4]

    • Further dilute the stock solution to a final concentration of around 1-10 µg/mL.[4]

    • If necessary, filter the solution to remove any particulate matter.[4]

  • Instrumentation and Analysis:

    • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used. ESI is a soft ionization technique suitable for polar molecules.[5]

    • The sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge (m/z) ratio.[5][6]

  • Data Acquisition:

    • The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (for solids):

    • KBr Pellet Method:

      • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[7][8]

      • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film Method:

      • Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[9]

      • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]

  • Instrumentation and Analysis:

    • A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[10]

    • A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded first.

  • Data Acquisition:

    • The sample is placed in the instrument's sample compartment.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The spectrum is a plot of transmittance or absorbance versus wavenumber.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of how the combined data confirms the chemical structure.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data m/z Values, Fragmentation MS->MS_Data IR_Data Absorption Bands IR->IR_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Experimental Workflow for Spectroscopic Analysis.

G cluster_evidence Spectroscopic Evidence cluster_conclusion Structural Confirmation NMR_Evidence ¹H & ¹³C NMR: Provides carbon-hydrogen framework and connectivity. Conclusion Combined data provides unambiguous structure confirmation. NMR_Evidence->Conclusion MS_Evidence Mass Spec: Confirms molecular weight and elemental composition. MS_Evidence->Conclusion IR_Evidence IR Spec: Identifies key functional groups (N-H, C-O, C-F). IR_Evidence->Conclusion

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a small molecule featuring a central azetidine ring, a trifluoromethylphenoxy moiety, and a hydrochloride salt. While specific preclinical and clinical data for this exact compound are not extensively available in public literature, its structural components are characteristic of molecules designed to interact with specific biological targets. The azetidine scaffold provides a rigid, three-dimensional structure that can serve as a valuable pharmacophore, while the trifluoromethyl group can enhance metabolic stability and binding affinity. This guide delineates the primary and secondary potential therapeutic targets for this compound based on its structural similarity to other well-characterized molecules, focusing on Glycine Transporter 1 (GlyT1) and Signal Transducer and Activator of Transcription 3 (STAT3).

Primary Potential Therapeutic Target: Glycine Transporter 1 (GlyT1)

The most probable therapeutic target for this compound is the Glycine Transporter 1 (GlyT1). Numerous inhibitors of GlyT1 share a similar phenoxy-azetidine or related heterocyclic structure. These inhibitors are being investigated primarily for central nervous system (CNS) disorders.

Mechanism of Action & Therapeutic Rationale

The therapeutic rationale for inhibiting GlyT1 is rooted in the glutamate hypofunction hypothesis of schizophrenia.[1] This hypothesis posits that diminished signaling through the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor, contributes to the cognitive and negative symptoms of the disorder.[2][3][4]

The NMDA receptor requires the binding of two agonists for activation: glutamate and a co-agonist, which is typically glycine or D-serine.[5] GlyT1, located on glial cells and presynaptic neurons, is responsible for clearing glycine from the synaptic cleft, thereby keeping the glycine binding site of the NMDA receptor from becoming saturated.[1][6]

By inhibiting GlyT1, a compound like this compound would increase the extracellular concentration of glycine in the synapse. This enhanced availability of the co-agonist potentiates NMDA receptor activity, offering a potential therapeutic strategy to ameliorate the cognitive and negative symptoms of schizophrenia that are poorly addressed by current antipsychotics.[2][6] Beyond schizophrenia, this mechanism may have utility in other conditions characterized by NMDA receptor hypofunction, such as Alzheimer's disease.[7]

Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Modulation

The following diagram illustrates the proposed mechanism of action for a GlyT1 inhibitor.

GlyT1_NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte Glutamate_vesicle Glutamate (Vesicle) Glutamate_syn Glutamate Glutamate_vesicle->Glutamate_syn Release NMDAR NMDA Receptor Ca_channel Ca²⁺ Influx NMDAR->Ca_channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Leads to Synaptic Plasticity Ca_channel->Downstream Activates GlyT1 GlyT1 Transporter Glycine_syn Glycine GlyT1->Glycine_syn Reuptake Glycine_in Glycine Compound 3-(4-(Trifluoromethyl)phenoxy) azetidine hydrochloride Compound->GlyT1 Inhibits Glutamate_syn->NMDAR Binds Glycine_syn->NMDAR Co-agonist Binds

Modulation of the NMDA receptor by GlyT1 inhibition.
Quantitative Data: In Vitro Potency of Representative GlyT1 Inhibitors

While specific data for this compound is not publicly available, the following table presents the potency of other well-characterized GlyT1 inhibitors with relevance to the target class.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
Bitopertin (RG1678) Human GlyT1Glycine Uptake15-[8]
ALX5407 Human GlyT1aGlycine Uptake-14.16[9]
ASP2535 Rat GlyT1Glycine Uptake92-[7]
PF-03463275 Human GlyT1PET Occupancy40mg BID ≈ 76%-[10]
Experimental Protocols

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Materials:

  • CHO or HEK293 cells stably expressing human GlyT1.

  • Cell culture medium (e.g., DMEM/F12).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • [³H]-Glycine (radiolabeled ligand).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Unlabeled glycine (for non-specific uptake determination).

  • Scintillation cocktail and vials.

  • Microplate scintillation counter.

Procedure:

  • Cell Plating: Seed GlyT1-expressing cells into 96-well plates at an appropriate density and culture overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

  • Assay Initiation: Wash the cell monolayer with assay buffer.

  • Pre-incubation: Add the diluted test compound to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Uptake Reaction: Add [³H]-Glycine to each well to initiate the uptake reaction (final concentration typically in the low nM range). For determining non-specific uptake, add a high concentration of unlabeled glycine (e.g., 1 mM) to control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature.

  • Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a mild detergent).

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells after subtracting the non-specific uptake. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

This assay determines the binding affinity (Ki) of a test compound to the GlyT1 transporter by measuring its ability to displace a known radioligand.

Materials:

  • Membrane preparations from cells expressing human GlyT1.

  • Radioligand specific for GlyT1 (e.g., a tritiated high-affinity inhibitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • Test compound stock solution.

  • Non-specific binding control (a high concentration of a known non-radiolabeled GlyT1 inhibitor like ALX5407).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound in assay buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate the specific binding at each test compound concentration. Determine the IC50 value and then calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Potential Therapeutic Target: Signal Transducer and Activator of Transcription 3 (STAT3)

The azetidine scaffold is a key structural feature in a novel class of inhibitors targeting STAT3, a transcription factor implicated in various cancers.[11][12] The presence of this moiety in this compound suggests a potential, albeit secondary, role as an anticancer agent through STAT3 inhibition.

Mechanism of Action & Therapeutic Rationale

STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases like Janus kinases (JAKs), dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation, survival (anti-apoptosis), angiogenesis, and metastasis.[13][14][15] Persistent or constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, including breast, lung, and gastric cancers, and is often associated with a poor prognosis.[13][16]

Inhibiting STAT3 can disrupt these oncogenic signaling cascades, leading to reduced tumor growth and increased cancer cell death (apoptosis).[14] Azetidine-based compounds have been developed as potent, irreversible inhibitors that bind to STAT3, preventing its activation and downstream effects.[11] Therefore, this compound could potentially be explored for its utility in oncology.

Signaling Pathway: Canonical JAK/STAT3 Pathway and its Inhibition

The diagram below outlines the JAK/STAT3 signaling cascade, a common pathway for cytokine and growth factor signaling, and the point of intervention for STAT3 inhibitors.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Receptor Cytokine/Growth Factor Receptor (e.g., IL-6R, EGFR) JAK JAK Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates (pY705) STAT3_dimer p-STAT3 Dimer STAT3_mono->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Target_Genes Target Gene Transcription (e.g., Cyclin D1, Bcl-xL, VEGF) DNA->Target_Genes Promotes Outcome ↓ Proliferation ↓ Survival ↓ Angiogenesis Target_Genes->Outcome Ligand Cytokine / Growth Factor (e.g., IL-6) Ligand->Receptor Binds Compound Azetidine-based STAT3 Inhibitor Compound->STAT3_mono Inhibits (Prevents Activation/ Dimerization)

The JAK/STAT3 signaling pathway and point of inhibition.
Quantitative Data: In Vitro Potency of Representative Azetidine-Based Anticancer Agents

The following table summarizes the anticancer activity of various azetidine derivatives, providing a benchmark for the potential efficacy of this structural class.

Compound/Derivative ClassCancer Cell Line(s)EndpointIC50 (µM)Putative Mechanism of ActionReference(s)
Azetidine-based STAT3 Inhibitors (H172 & H182) Triple-Negative Breast Cancer (TNBC)STAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3, inhibiting its activation[11][12]
Azetidin-2-one derivative (Compound 6) SiHa (Cervical Cancer)Cytotoxicity0.1Induction of apoptosis, cytoskeleton disruption[17]
Azetidin-2-one derivative (Compound 6) B16F10 (Melanoma)Cytotoxicity1.2Induction of apoptosis, cytoskeleton disruption[17]
TZT-1027 analogue (Compound 1a) A549 (Lung Cancer)Antiproliferative0.0022Tubulin inhibition[18]
TZT-1027 analogue (Compound 1a) HCT116 (Colon Cancer)Antiproliferative0.0021Tubulin inhibition[18]
Experimental Protocols

This in vitro assay measures the direct inhibition of STAT3 dimerization, which is a critical step for its activation.

Materials:

  • Recombinant STAT3 protein.

  • Fluorescently labeled phosphotyrosine peptide probe that mimics the STAT3 docking site.

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Test compound stock solution.

  • 384-well, low-volume, black plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation: Prepare solutions of STAT3 protein and fluorescent peptide in assay buffer. Prepare serial dilutions of the test compound.

  • Assay Reaction: Add the STAT3 protein and varying concentrations of the test compound to the wells of the 384-well plate. Include a control with vehicle (e.g., DMSO).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to the protein.[7]

  • Probe Addition: Add the fluorescent peptide to all wells.

  • Second Incubation: Incubate for an additional 20-30 minutes to allow the peptide to bind to any unbound STAT3.[7]

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. High polarization indicates significant peptide-protein binding (low inhibition), while low polarization indicates displacement of the peptide by the inhibitor.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value by plotting the polarization signal against the inhibitor concentration.

This cell-based assay assesses the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compound stock solution (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[19]

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO).[19]

  • Incubation: Incubate the cells with the compound for a desired period (e.g., 48 or 72 hours).[19]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

General Experimental Workflow

The following diagram outlines a typical screening cascade for the identification and characterization of a novel therapeutic agent targeting either GlyT1 or STAT3.

Screening_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_preclinical Preclinical Development HTS High-Throughput Screening (e.g., Binding or FP Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro_Potency In Vitro Potency Assays (IC50 / Ki Determination) Lead_Opt->In_Vitro_Potency Selectivity Selectivity & Off-Target Screening (e.g., vs. GlyT2, other kinases) In_Vitro_Potency->Selectivity Cell_Assays Cell-Based Functional Assays (e.g., Glycine Uptake, Cell Viability) Selectivity->Cell_Assays ADME ADME/Tox Profiling (Pharmacokinetics, Safety) Cell_Assays->ADME In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Schizophrenia or Cancer Xenograft Models) ADME->In_Vivo_Efficacy Candidate Candidate Selection In_Vivo_Efficacy->Candidate

A generalized workflow for inhibitor discovery and development.

Conclusion and Future Directions

Based on its chemical structure, this compound holds significant promise as a modulator of key therapeutic targets. The primary and most evident target is Glycine Transporter 1 (GlyT1) , with a strong therapeutic rationale for treating the cognitive and negative symptoms of schizophrenia by potentiating NMDA receptor function. A secondary, yet highly compelling, avenue for investigation is its potential as a STAT3 inhibitor for cancer therapy, given the established role of the azetidine scaffold in this area.

To fully elucidate the therapeutic potential of this specific compound, future research should focus on:

  • In Vitro Profiling: Conducting glycine uptake and binding assays to quantify its potency and selectivity for GlyT1 over GlyT2.

  • Anticancer Screening: Evaluating its cytotoxic activity against a panel of cancer cell lines and performing direct STAT3 inhibition assays.

  • Pharmacokinetic and Safety Profiling: Determining its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conducting initial toxicology studies.

  • In Vivo Efficacy Studies: Assessing the compound in relevant animal models of schizophrenia and/or cancer to validate the in vitro findings.

This structured approach will clarify the primary mechanism of action and provide the necessary data to guide the potential clinical development of this compound as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis involves a Mitsunobu reaction to form the aryl ether linkage, followed by the acidic deprotection of a tert-butyloxycarbonyl (Boc) group to yield the final hydrochloride salt. This protocol is designed to be a reliable and reproducible method for obtaining high-purity material for research and drug development applications.

Introduction

Azetidine moieties are increasingly incorporated into modern medicinal chemistry programs due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing rigid structural constraints that can enhance binding to biological targets. The 3-aryloxyazetidine scaffold is a key pharmacophore in a variety of biologically active molecules. This protocol details the synthesis of the this compound intermediate, a versatile precursor for further chemical elaboration.

Overall Synthesis Workflow

The synthesis is a two-step process starting from commercially available reagents. The first step is the formation of the Boc-protected intermediate via a Mitsunobu reaction. The second step is the removal of the Boc protecting group and the formation of the hydrochloride salt.

SynthesisWorkflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection and Salt Formation A 1-Boc-3-hydroxyazetidine F tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate A->F Stir at 0°C to RT B 4-(Trifluoromethyl)phenol B->F Stir at 0°C to RT C Triphenylphosphine (PPh3) C->F Stir at 0°C to RT D DIAD or DEAD D->F Stir at 0°C to RT E Anhydrous THF E->F Stir at 0°C to RT G tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate I This compound G->I Stir at RT H HCl in Dioxane H->I Stir at RT ProtocolFlow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection start1 Combine Reactants in THF cool Cool to 0°C start1->cool add_diad Add DIAD dropwise cool->add_diad warm_rt Warm to Room Temperature add_diad->warm_rt stir1 Stir for 16-24h warm_rt->stir1 concentrate1 Concentrate stir1->concentrate1 purify Column Chromatography concentrate1->purify product1 Intermediate Product purify->product1 start2 Dissolve Intermediate in HCl/Dioxane product1->start2 Proceed to next step stir2 Stir for 1-4h at RT start2->stir2 precipitate Precipitate with Diethyl Ether stir2->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product2 Final Product dry->product2

Application Notes and Protocols: Purification of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride, a key intermediate in the synthesis of various biologically active molecules. The described methods are based on established techniques for the purification of azetidine derivatives and their hydrochloride salts.

Introduction

This compound is a substituted azetidine derivative. Due to the inherent ring strain of the four-membered azetidine ring, these compounds can be susceptible to ring-opening and other side reactions during synthesis and purification.[1] Effective purification is therefore critical to obtain a final product of high purity, suitable for downstream applications in drug discovery and development. The most common purification strategies for azetidine derivatives and their salts involve recrystallization and column chromatography.[1][2] This document outlines protocols for these methods.

Purification Strategies

The choice of purification method largely depends on the nature and quantity of impurities present in the crude product. Common impurities may include unreacted starting materials, reagents, and by-products from side reactions. For this compound, which is a solid salt, both recrystallization and trituration are highly effective methods for removing non-polar impurities and residual solvents. For more complex impurity profiles, column chromatography of the free base followed by salt formation may be necessary.

A general workflow for the purification is presented below:

PurificationWorkflow Crude Crude 3-(4-(Trifluoromethyl)phenoxy) azetidine hydrochloride Recrystallization Recrystallization Crude->Recrystallization Trituration Trituration Crude->Trituration FreeBase Conversion to Free Base Crude->FreeBase If significant non-polar impurities are present PureProduct Pure Hydrochloride Salt Recrystallization->PureProduct High Purity Trituration->PureProduct Moderate Purity Chromatography Column Chromatography FreeBase->Chromatography SaltFormation Salt Formation (HCl) Chromatography->SaltFormation SaltFormation->PureProduct

Caption: General purification workflow for this compound.

Data Presentation: Comparison of Purification Methods

The following table summarizes representative data for the purification of azetidine hydrochloride salts using different methods. The values are based on typical outcomes for similar compounds and should be considered as a general guide.

Purification MethodSolvent SystemTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization Methanol/Ethyl Acetate70-90>99High purity, scalablePotential for product loss in mother liquor
Trituration Diethyl Ether85-9595-98High recovery, simpleLess effective for removing structurally similar impurities
Column Chromatography Hexane/Ethyl Acetate (for free base)50-75 (overall)>99Excellent for complex mixturesTime-consuming, requires solvent, multi-step

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from the crude hydrochloride salt.

Materials:

  • Crude this compound

  • Methanol (ACS grade)

  • Ethyl acetate (ACS grade)

  • Erlenmeyer flasks

  • Heating plate with stirring capability

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely with stirring.

  • Slowly add ethyl acetate as an anti-solvent until the solution becomes slightly turbid.

  • Gently heat the mixture until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Trituration

Trituration is a simple and effective method for removing non-polar impurities and residual solvents.[3]

Materials:

  • Crude this compound

  • Diethyl ether (anhydrous)

  • Beaker or flask

  • Spatula or glass rod

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude hydrochloride salt in a beaker.

  • Add a sufficient amount of diethyl ether.

  • Using a spatula or glass rod, vigorously stir and break up any clumps of the solid for 15-20 minutes. The hydrochloride salt should be insoluble in diethyl ether.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a fresh portion of diethyl ether.

  • Dry the purified product under vacuum.

Protocol 3: Purification via Free Base and Column Chromatography

This multi-step protocol is suitable for crude materials with significant levels of impurities that are difficult to remove by recrystallization.

Step A: Conversion to Free Base

Materials:

  • Crude this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the crude hydrochloride salt in water.

  • Transfer the solution to a separatory funnel and cool it in an ice bath.

  • Slowly add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude free base.

Step B: Silica Gel Column Chromatography

Materials:

  • Crude free base from Step A

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Test tubes or flasks for fraction collection

Procedure:

  • Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Step C: Conversion back to Hydrochloride Salt

Materials:

  • Purified free base from Step B

  • Anhydrous diethyl ether or ethyl acetate

  • 2 M HCl in diethyl ether or anhydrous HCl gas

Procedure:

  • Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of 2 M HCl in diethyl ether with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • A precipitate of the hydrochloride salt will form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the final pure this compound under vacuum.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. For moderately pure crude material, recrystallization from a methanol/ethyl acetate solvent system or trituration with diethyl ether provides a straightforward path to high-purity product. In cases where the crude material contains a complex mixture of impurities, a more rigorous purification involving conversion to the free base, column chromatography, and subsequent salt formation is recommended. The choice of the optimal method will depend on the specific impurity profile and the desired final purity of the compound.

References

Application Note: Comprehensive Characterization of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a substituted azetidine derivative of interest in pharmaceutical research and development. The presence of the trifluoromethyl group can significantly influence the molecule's metabolic stability and bioavailability.[1] The azetidine ring provides a rigid scaffold, which can be crucial for binding to biological targets.[1] Accurate and comprehensive analytical characterization is essential to confirm the identity, purity, and stability of this compound, ensuring reliable and reproducible results in downstream applications. This document provides detailed protocols for the structural elucidation and purity assessment of this compound using a suite of standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValue
IUPAC Name 3-[4-(Trifluoromethyl)phenoxy]azetidine hydrochloride
Molecular Formula C₁₀H₁₁ClF₃NO
Molecular Weight 253.65 g/mol
CAS Number 1217631-09-5
Appearance White to off-white solid
Purity (Typical) ≥98%
Storage Store at 2-8°C, protect from moisture

Analytical Techniques Overview

A multi-technique approach is necessary for the unambiguous characterization of this compound. The relationship between the analytical methods and the information they provide is crucial for a comprehensive quality assessment.

G cluster_info Information Derived cluster_tech Analytical Techniques Structure Structural Elucidation Identity Identity Confirmation Purity Purity & Impurity Profile Thermal Thermal Properties Composition Elemental Composition NMR NMR (¹H, ¹³C, ¹⁹F) NMR->Structure NMR->Identity NMR->Purity MS Mass Spectrometry (MS) MS->Structure MS->Identity FTIR FTIR Spectroscopy FTIR->Structure FTIR->Identity HPLC HPLC-UV HPLC->Purity DSC Differential Scanning Calorimetry (DSC) DSC->Thermal EA Elemental Analysis EA->Composition

Figure 1: Relationship between analytical techniques and derived information.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are representative and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the definitive structural confirmation of the molecule. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired to provide a complete structural profile.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many hydrochloride salts.[2]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16.

    • Relaxation Delay: 2.0 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 seconds.

    • Spectral Width: 0 to 200 ppm.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence, proton-decoupled.

    • Number of Scans: 64.

    • Relaxation Delay: 2.0 seconds.

    • Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm (external or internal standard).

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity of the compound and identifying any potential impurities.[3] A reverse-phase method is typically employed for this type of molecule.

  • Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) % A % B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base form of the compound. Electrospray Ionization (ESI) is a suitable technique for this molecule.

  • Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.

  • Ionization Mode: Positive ESI (+).

  • Mass Range: 50 - 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Sample Infusion: The sample prepared for HPLC analysis can be directly infused or analyzed via LC-MS using the same chromatographic conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.[4]

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[5]

  • Acquisition Parameters:

    • Spectral Range: 4000 - 650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: The spectrum is typically presented in terms of transmittance or absorbance.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the thermal stability of the compound. This is a critical parameter for pharmaceutical materials.[6]

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

  • Method:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the compound, which is compared against theoretical values to support the molecular formula.

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried sample into a tin capsule.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. The results are reported as a weight percentage of each element.

Overall Analytical Workflow

The characterization process follows a logical sequence to build a complete profile of the compound, from initial identity checks to quantitative purity assessment.

G Sample Sample Received: 3-(4-(CF3)phenoxy)azetidine HCl FTIR_MS Initial Identity Screen (FTIR & MS) Sample->FTIR_MS Step 1 NMR_Analysis Full Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) FTIR_MS->NMR_Analysis Step 2 Purity_Assay Purity & Impurity Profile (HPLC-UV) NMR_Analysis->Purity_Assay Step 3 Thermal_Elemental Physicochemical Properties (DSC & Elemental Analysis) Purity_Assay->Thermal_Elemental Step 4 Data_Review Data Compilation & Review Thermal_Elemental->Data_Review Step 5 Pass PASS Data_Review->Pass Meets Spec? Fail FAIL (Further Investigation) Data_Review->Fail COA Certificate of Analysis (COA) Generation Pass->COA

Figure 2: General analytical workflow for compound characterization.

Data Presentation and Summary

The following tables summarize representative data obtained from the analytical characterization of a typical batch of this compound.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
9.85 br s - 2H NH₂⁺ (azetidinium)
7.78 d 8.8 2H Ar-H
7.25 d 8.8 2H Ar-H
5.30 m - 1H O-CH
4.40 m - 2H Azetidine-CH₂

| 4.15 | m | - | 2H | Azetidine-CH₂ |

Table 2: Mass Spectrometry (ESI+) Data

m/z (Calculated) m/z (Found) Assignment

| 218.08 | 218.1 | [M+H]⁺ (Free Base) |

Table 3: FTIR Spectral Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
2800-3200 Broad N-H Stretch (Ammonium Salt)
1610, 1515 Strong C=C Stretch (Aromatic)
1325 Strong C-F Stretch (Trifluoromethyl)

| 1250, 1115 | Strong | C-O Stretch (Aryl Ether) |

Table 4: HPLC Purity Data

Parameter Result
Retention Time 12.5 min

| Purity (at 254 nm) | 99.2% |

Table 5: Thermal and Elemental Analysis Data

Analysis Parameter Theoretical Value Experimental Value
DSC Melting Point (Onset) - 215.4 °C
Elemental % Carbon 47.35% 47.28%
% Hydrogen 4.37% 4.41%

| | % Nitrogen | 5.52% | 5.49% |

Conclusion

The combination of NMR, MS, FTIR, HPLC, DSC, and elemental analysis provides a comprehensive characterization of this compound. The protocols and representative data presented here serve as a robust framework for researchers to confirm the structure, identity, purity, and key physicochemical properties of this compound, ensuring its quality for use in research and drug development.

References

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle, is a desirable scaffold in drug discovery due to its ability to introduce conformational rigidity and improve physicochemical properties such as solubility and metabolic stability.[1][2] The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel bioactive molecules.

Applications in Medicinal Chemistry

The 3-(4-(trifluoromethyl)phenoxy)azetidine moiety can be incorporated into a variety of molecular scaffolds to target a range of biological processes. Azetidine-containing compounds have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) activities.[1]

Anticancer Applications

Derivatives of 3-aryl-azetidines have shown promise as potent anticancer agents. For instance, analogues of the microtubule-destabilizing agent TZT-1027, where a 3-aryl-azetidine moiety was incorporated, exhibited significant antiproliferative activity against various cancer cell lines.[4][5]

Furthermore, azetidine-based compounds have been developed as irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in cancer cell proliferation and survival.[6][7] Inhibition of the JAK-STAT3 pathway is a promising strategy in cancer therapy.

Quantitative Data for Structurally Similar Compounds

Compound ClassTarget/AssayCell Line(s)Activity (IC₅₀)Reference
TZT-1027 Analogue (1a)AntiproliferativeA549 (Lung Carcinoma)2.2 nM[4]
TZT-1027 Analogue (1a)AntiproliferativeHCT116 (Colon Carcinoma)2.1 nM[4]
Azetidine-based STAT3 Inhibitor (H172)STAT3 InhibitionTriple-Negative Breast Cancer (TNBC) cells0.38 - 0.98 µM[7]
3-Fluoroazetidin-2-one (32)AntiproliferativeMCF-7 (Breast Cancer)0.075 µM[3]
3-Fluoroazetidin-2-one (33)AntiproliferativeMCF-7 (Breast Cancer)0.095 µM[3]

Experimental Protocols

The following are general protocols for the functionalization of the secondary amine of this compound. These protocols are adapted from established procedures for similar azetidine derivatives.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the reaction of the azetidine with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 - 1.2 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in DCM or DCE, add TEA or DIPEA (1.0-1.2 equivalents) and stir at room temperature for 10 minutes.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Azetidine 3-(4-(trifluoromethyl)phenoxy)azetidine HCl Mix Mix in DCM/DCE Azetidine->Mix Aldehyde Aldehyde/Ketone Aldehyde->Mix Base Base (TEA/DIPEA) Base->Mix Add_Reducing_Agent Add NaBH(OAc)₃ Mix->Add_Reducing_Agent Stir Stir at RT Add_Reducing_Agent->Stir Quench Quench (NaHCO₃) Stir->Quench Extract Extract (DCM) Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Product N-Alkylated Azetidine Chromatography->Product

Caption: Workflow for N-Alkylation via Reductive Amination.

Protocol 2: N-Acylation

This protocol describes the reaction of the azetidine with an acyl chloride or a carboxylic acid.

Materials:

  • This compound

  • Acyl chloride (1.0 - 1.2 equivalents) or Carboxylic acid (1.0 - 1.2 equivalents)

  • Coupling agent (for carboxylic acid, e.g., HATU, HBTU) (1.1 - 1.5 equivalents)

  • Base (e.g., TEA, DIPEA) (2.0 - 3.0 equivalents)

  • Solvent (e.g., DCM, DMF, THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure (using Acyl Chloride):

  • Suspend this compound (1.0 equivalent) in DCM.

  • Add TEA or DIPEA (2.0-3.0 equivalents) and stir for 10 minutes at 0 °C.

  • Add the acyl chloride (1.0-1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃ solution, followed by 1M HCl solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Azetidine 3-(4-(trifluoromethyl)phenoxy)azetidine HCl Mix Mix in DCM at 0 °C Azetidine->Mix Acyl_Chloride Acyl Chloride Acyl_Chloride->Mix Base Base (TEA/DIPEA) Base->Mix Stir Stir at RT Mix->Stir Wash Wash (NaHCO₃, HCl, Brine) Stir->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Chromatography/Recrystallization Dry_Concentrate->Purify Product N-Acylated Azetidine Purify->Product

Caption: Workflow for N-Acylation of Azetidine.

Signaling Pathway

Inhibition of the JAK-STAT3 Signaling Pathway

Several azetidine-based compounds have been identified as inhibitors of the JAK-STAT3 signaling pathway.[6][7] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the mechanism of inhibition.

JAK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes DNA DNA STAT3_active->DNA Translocates & Binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes Cytokine Cytokine Cytokine->Receptor Binds Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3_inactive Irreversibly Binds & Inhibits Phosphorylation

Caption: Inhibition of the JAK-STAT3 Signaling Pathway.

References

Application Notes and Protocols: 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a novel synthetic compound with a chemical structure suggestive of potential activity within the central nervous system (CNS). The azetidine core provides a rigid scaffold, while the trifluoromethylphenoxy moiety imparts properties that may facilitate blood-brain barrier penetration and interaction with neurological targets. Although direct research on this specific molecule is limited, its structural similarity to known neurologically active compounds, particularly those with a 3-phenoxyazetidine core, suggests potential applications in the study and treatment of neurological and psychiatric disorders.

These application notes provide an overview of the potential applications of this compound based on data from structurally related molecules. Detailed protocols for in vitro assays are provided to enable researchers to investigate its pharmacological profile.

Disclaimer: The following application notes and data are based on the pharmacological profiles of structurally similar compounds. Researchers should independently validate the activity of this compound.

Potential Applications in Neurological Research

Based on the known activities of analogous compounds, this compound is a candidate for investigation in the following areas:

  • Depression and Mood Disorders: Structurally related 3-aminoazetidine and 3-phenoxyazetidine derivatives have been identified as triple reuptake inhibitors (TRIs), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] By inhibiting the reuptake of these key monoamine neurotransmitters, the compound could potentially elevate their synaptic concentrations, a well-established mechanism for antidepressant action.[3]

  • Neurodegenerative Diseases (e.g., Alzheimer's Disease): Some azetidine derivatives have shown activity as acetylcholinesterase (AChE) inhibitors.[4] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The potential dual-action of monoamine reuptake inhibition and AChE inhibition could offer a multifaceted therapeutic approach.

  • Substance Abuse and Addiction: The vesicular monoamine transporter 2 (VMAT2) is another potential target for azetidine analogs.[5][6] VMAT2 inhibitors are being investigated for their potential in treating methamphetamine abuse.

Data Presentation: Pharmacological Profile of Analogous Compounds

The following tables summarize quantitative data for compounds structurally related to this compound to provide a reference for potential activity.

Table 1: Monoamine Transporter Inhibition by Analogous Azetidine Derivatives

Compound ClassTargetIC50 / Ki (nM)Reference Compound
3-Aminoazetidine DerivativeshSERTVaries-
hNETVaries-
hDATVaries-
cis-Azetidine AnalogsVMAT2 ([3H]dopamine uptake)24Lobelane (Ki=45 nM)
trans-Azetidine AnalogsVMAT2 ([3H]dopamine uptake)31Lobelane (Ki=45 nM)

Data presented is for analogous compound classes and not for 3-(4-(Trluoromethyl)phenoxy)azetidine hydrochloride itself.[1][5]

Table 2: Acetylcholinesterase Inhibition by an Analogous Azetidine Derivative

CompoundTargetIC50 (µM)Reference Compound
3-(4-Trifluoromethylphenyl)-3-azetidinyl Acetic Acid Methyl Ester DerivativeAcetylcholinesterase (AChE)Moderate InhibitionDonepezil

Data presented is for an analogous compound and not for 3-(4-(Trluoromethyl)phenoxy)azetidine hydrochloride itself.[4]

Experimental Protocols

Protocol 1: In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a method to determine the inhibitory activity of 3-(4-(Trluoromethyl)phenoxy)azetidine hydrochloride on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters using a fluorescence-based assay.[7]

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine-coated 96-well or 384-well plates

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA

  • Fluorescent monoamine transporter substrate kit (e.g., from Molecular Devices)

  • 3-(4-(Trluoromethyl)phenoxy)azetidine hydrochloride (test compound)

  • Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR-12909 for DAT)

  • Fluorescence microplate reader

Procedure:

  • Cell Plating:

    • Seed the HEK293 cells expressing the target transporter into poly-D-lysine-coated plates at a density of 40,000-60,000 cells/well for a 96-well plate or 12,500-20,000 cells/well for a 384-well plate.

    • Incubate overnight to allow for cell adherence.[7]

  • Compound Preparation:

    • Prepare a stock solution of 3-(4-(Trluoromethyl)phenoxy)azetidine hydrochloride in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference inhibitors in HBSS with 0.1% BSA.

  • Assay:

    • Aspirate the cell culture medium from the wells.

    • Add the diluted compounds to the respective wells and incubate for 10-15 minutes at 37°C.[8]

    • Add the fluorescent substrate solution to all wells.

    • Immediately begin kinetic reading on a fluorescence microplate reader (e.g., Ex: 440 nm, Em: 520 nm) for 30 minutes.[9]

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to the vehicle control (100% activity) and a maximally inhibited control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to measure the inhibition of AChE by 3-(4-(Trluoromethyl)phenoxy)azetidine hydrochloride.[4][10]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 0.1 M Phosphate buffer, pH 8.0

  • 3-(4-(Trluoromethyl)phenoxy)azetidine hydrochloride (test compound)

  • Donepezil (reference inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound and reference inhibitor in phosphate buffer.

  • Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 140 µL of phosphate buffer

      • 20 µL of the test compound or reference inhibitor solution (or buffer for control)

      • 20 µL of DTNB solution

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

  • Measurement:

    • Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

G Proposed Mechanism: Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) release Release vesicle->release transporter Monoamine Transporter (SERT, NET, DAT) monoamine Monoamine release->monoamine monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding inhibitor 3-(4-(CF3)phenoxy) azetidine HCl inhibitor->transporter Inhibition

Caption: Proposed mechanism of monoamine reuptake inhibition.

G Experimental Workflow for In Vitro Evaluation start Start: Compound Synthesis and Purification primary_assay Primary Screening: Monoamine Transporter Uptake Assay (SERT, NET, DAT) start->primary_assay secondary_assay Secondary Screening: Acetylcholinesterase Inhibition Assay primary_assay->secondary_assay data_analysis Data Analysis: Determine IC50 values secondary_assay->data_analysis hit_selection Hit Prioritization and Lead Optimization data_analysis->hit_selection in_vivo In Vivo Studies: (e.g., Behavioral Models) hit_selection->in_vivo

Caption: Workflow for preclinical in vitro evaluation.

References

Application Notes and Protocols: 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a compelling structural motif in medicinal chemistry, offering a unique three-dimensional conformation that can enhance biological activity and improve pharmacokinetic properties. While specific research on 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride in anticancer drug discovery is limited in publicly available literature, the broader class of azetidine derivatives has demonstrated significant potential as anticancer agents. These compounds often function through critical mechanisms such as the inhibition of key signaling pathways and disruption of cellular division processes.

This document provides a detailed overview of the potential applications of azetidine-containing compounds in oncology, drawing on data from structurally related molecules. The protocols and data presented herein serve as a guide for researchers interested in exploring the therapeutic utility of novel azetidine derivatives like this compound.

Mechanisms of Action for Azetidine-Based Anticancer Agents

Research into azetidine derivatives has revealed two primary mechanisms through which these compounds exert their anticancer effects:

  • Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Signaling: STAT3 is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. Certain azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3. These molecules covalently bind to specific cysteine residues on the STAT3 protein, preventing its activation and downstream signaling.[1][2] This targeted inhibition can lead to the suppression of tumor growth and induction of apoptosis in cancer cells that are dependent on the STAT3 pathway.

  • Disruption of Tubulin Polymerization: Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Several azetidin-2-one derivatives, which are analogues of the natural product combretastatin A-4, have been shown to be potent microtubule-targeting agents.[3] These compounds bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in rapidly dividing cancer cells.

Data Presentation: Efficacy of Representative Azetidine-Based Anticancer Compounds

The following table summarizes the in vitro efficacy of various azetidine derivatives from published studies. This data provides a benchmark for the potential potency of novel compounds based on the azetidine scaffold.

Compound ClassSpecific CompoundCancer Cell Line(s)IC50 Value(s)Putative Mechanism of ActionReference(s)
Azetidine-based STAT3 Inhibitors H172Triple-Negative Breast Cancer (TNBC)0.38 - 0.98 µMIrreversible STAT3 Inhibition[1]
H182Triple-Negative Breast Cancer (TNBC)0.38 - 0.98 µMIrreversible STAT3 Inhibition[1]
Azetidin-2-one Derivatives Compound 32MCF-7 (Breast), Hs578T (Breast)0.075 µM, 0.033 µMTubulin Polymerization Inhibition[3]
Compound 33MCF-7 (Breast), MDA-MB-231 (Breast)0.095 µM, 0.620 µMTubulin Polymerization Inhibition[3]
TZT-1027 Analogues Compound 1aA549 (Lung), HCT116 (Colon)2.2 nM, 2.1 nMNot specified[4][5]

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (e.g., this compound) dissolved in DMSO

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

Materials:

  • Tubulin protein (e.g., from bovine brain)

  • Guanosine triphosphate (GTP)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound

  • Positive control (e.g., colchicine)

  • Negative control (e.g., paclitaxel, a polymerization promoter)

  • A fluorescence plate reader capable of monitoring at 360 nm excitation and 450 nm emission.

Protocol:

  • Preparation: Prepare solutions of the test compound at various concentrations.

  • Reaction Mixture: In a 96-well plate, mix the tubulin protein with the polymerization buffer and GTP.

  • Compound Addition: Add the test compound, positive control, or negative control to the wells.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a plate reader. The fluorescence increases as tubulin polymerizes.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Calculate the percentage of inhibition of tubulin polymerization relative to the vehicle control.

Visualizations

Signaling Pathway Diagram

STAT3_Pathway_Inhibition cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Azetidine Azetidine-based Inhibitor Azetidine->STAT3_active Irreversibly Binds & Inhibits Activation

Caption: Inhibition of the JAK-STAT3 signaling pathway by azetidine derivatives.

Experimental Workflow Diagram

Anticancer_Drug_Discovery_Workflow Start Start: Novel Azetidine Compound (e.g., 3-(4-(Trifluoromethyl)phenoxy)azetidine HCl) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cell_Viability Cell Viability Assays (MTT, etc.) In_Vitro_Screening->Cell_Viability Identify_Potency Identify Potent Compounds (Determine IC50 values) Cell_Viability->Identify_Potency Mechanism_of_Action Mechanism of Action Studies Identify_Potency->Mechanism_of_Action Target_Engagement Target Engagement Assays (e.g., STAT3 binding, Tubulin Polymerization) Mechanism_of_Action->Target_Engagement Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay In_Vivo_Studies In Vivo Efficacy Studies Mechanism_of_Action->In_Vivo_Studies Xenograft_Model Tumor Xenograft Models In_Vivo_Studies->Xenograft_Model Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General workflow for evaluating the anticancer properties of novel azetidine compounds.

Conclusion

The azetidine scaffold represents a versatile and promising platform for the development of novel anticancer therapeutics. While direct experimental data on this compound is not yet widely available, the potent activity of related compounds against key cancer targets like STAT3 and tubulin underscores the potential of this chemical class. The protocols and comparative data provided in this guide offer a valuable resource for researchers aiming to explore and validate the therapeutic utility of new azetidine-based compounds in oncology. Further investigation into the synthesis, biological evaluation, and structure-activity relationships of this and other novel azetidine derivatives is warranted to unlock their full potential in the fight against cancer.

References

Application Notes and Protocols for 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a novel synthetic compound with a chemical structure suggestive of potential activity within the central nervous system. The presence of the azetidine ring and the trifluoromethylphenoxy moiety, a feature common to some selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, indicates that this compound may interact with neurotransmitter transporters or receptors.[1][2][3] These application notes provide detailed in vitro assay protocols to characterize the pharmacological profile of this compound, focusing on its potential as a modulator of monoamine transporters.

Hypothetical Signaling Pathway and Drug Target

Based on structural similarities to known psychoactive compounds, a primary hypothesis is that this compound may act as an inhibitor of monoamine transporters, such as the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal. Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse, enhancing neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Neurotransmitter_out Neurotransmitter Vesicle->Neurotransmitter_out Release Transporter Transporter Neurotransmitter_in Neurotransmitter Transporter->Neurotransmitter_in Neurotransmitter_out->Transporter Reuptake Receptor Receptor Neurotransmitter_out->Receptor Binding Test_Compound 3-(4-(Trifluoromethyl)phenoxy) azetidine hydrochloride Test_Compound->Transporter Inhibition Signal Signal Transduction Receptor->Signal

Figure 1: Hypothesized mechanism of action at the synapse.

Experimental Protocols

Neurotransmitter Transporter Uptake Assay

This assay determines the ability of the test compound to inhibit the uptake of a fluorescent substrate that mimics biogenic amine neurotransmitters into cells expressing the specific transporter (SERT, DAT, or NET).[4][5][6]

Workflow Diagram

G Start Start Cell_Plating Plate cells expressing neurotransmitter transporters Start->Cell_Plating Compound_Addition Add test compound at various concentrations Cell_Plating->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Substrate_Addition Add fluorescent transporter substrate Incubation->Substrate_Addition Kinetic_Read Measure fluorescence kinetically on a plate reader Substrate_Addition->Kinetic_Read Data_Analysis Calculate IC50 values Kinetic_Read->Data_Analysis End End Data_Analysis->End

Figure 2: Neurotransmitter transporter uptake assay workflow.

Methodology

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human SERT, DAT, or NET in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

    • Seed the cells into 96-well or 384-well black, clear-bottom microplates at a density that yields a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for 96-well plates).[7]

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • On the day of the assay, remove the culture medium from the cells and wash once with assay buffer.

    • Add the diluted test compound to the wells and incubate for 10-20 minutes at 37°C. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.

    • Add a fluorescent neurotransmitter transporter substrate (e.g., from a commercial kit) to all wells.[6]

    • Immediately place the plate in a bottom-reading fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis:

    • Determine the rate of substrate uptake (slope of the kinetic curve) for each concentration of the test compound.

    • Normalize the data to the controls (0% inhibition for buffer-only wells and 100% inhibition for the positive control).

    • Plot the normalized data against the logarithm of the test compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Radioligand Receptor Binding Assay

This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to a specific receptor or transporter.[8][9][10] This protocol is designed to determine the binding affinity (Ki) of the test compound for SERT, DAT, and NET.

Workflow Diagram

G Start Start Membrane_Prep Prepare cell membranes expressing the target transporter Start->Membrane_Prep Assay_Setup Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Assay_Setup Incubation Allow to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter through GF/B filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove nonspecific binding Filtration->Washing Scintillation_Counting Measure radioactivity on the filters Washing->Scintillation_Counting Data_Analysis Calculate Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 3: Radioligand receptor binding assay workflow.

Methodology

  • Membrane Preparation:

    • Harvest cultured cells expressing the target transporter (SERT, DAT, or NET).

    • Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, or [³H]-nisoxetine for NET), and varying concentrations of this compound.

    • To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled ligand.

    • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The following tables present hypothetical data for this compound in the described assays.

Table 1: Inhibition of Neurotransmitter Uptake

Target TransporterIC50 (nM)
Serotonin Transporter (SERT)15.2
Dopamine Transporter (DAT)350.8
Norepinephrine Transporter (NET)87.4

Table 2: Radioligand Binding Affinity

Target TransporterRadioligandKi (nM)
Serotonin Transporter (SERT)[³H]-citalopram12.5
Dopamine Transporter (DAT)[³H]-WIN 35,428325.1
Norepinephrine Transporter (NET)[³H]-nisoxetine75.9

Conclusion

The provided protocols outline robust in vitro methods for the initial pharmacological characterization of this compound. Based on the hypothetical data, this compound demonstrates potent and selective inhibitory activity at the serotonin transporter, with weaker activity at the norepinephrine and dopamine transporters. These findings suggest that this compound warrants further investigation as a potential therapeutic agent for disorders responsive to serotonin reuptake inhibition. Further studies, including in vivo models, are recommended to fully elucidate its pharmacological profile and therapeutic potential.

References

Application Notes and Protocols for In Vivo Experimental Design with 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride, a novel compound with structural similarities to known monoamine reuptake inhibitors. Based on its chemical structure, it is hypothesized that this compound may modulate serotonergic, noradrenergic, and/or dopaminergic systems, making it a candidate for development as a therapeutic for neuropsychiatric disorders such as depression and anxiety.

The following protocols describe key in vivo assays to characterize the antidepressant-like and neurochemical effects of this compound in rodent models.

Assessment of Antidepressant-Like Activity

To evaluate the potential antidepressant properties of this compound, two widely used behavioral despair models are recommended: the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are sensitive to acute treatment with clinically effective antidepressants.

Forced Swim Test (FST) in Mice

The FST is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

Experimental Protocol:

  • Apparatus: A transparent Plexiglas cylinder (25-30 cm height, 10-20 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[1]

  • Acclimation: Allow mice to acclimate to the testing room for at least one hour before the experiment.[2]

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) 30-60 minutes prior to the test. A vehicle control group (e.g., saline or 0.5% carboxymethylcellulose) and a positive control group (e.g., Fluoxetine, 20 mg/kg, i.p.) should be included.

  • Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session.[1][2] The entire session should be recorded by a video camera for later analysis.

  • Data Analysis: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the 6-minute test.[1] A decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[3]

Tail Suspension Test (TST) in Mice

The TST is conceptually similar to the FST and is used to screen for potential antidepressant drugs. Immobility is induced by suspending mice by their tails.

Experimental Protocol:

  • Apparatus: A suspension box (e.g., 55 cm height x 60 cm width x 11.5 cm depth) with individual compartments to prevent mice from seeing each other.[4] A suspension bar is placed at the top of the box.

  • Acclimation: As with the FST, mice should be acclimated to the testing room for at least one hour.[5]

  • Drug Administration: Administer the test compound, vehicle, and positive control as described for the FST.

  • Test Procedure: Secure the tip of the mouse's tail to the suspension bar using adhesive tape, ensuring the mouse is hanging approximately 20-25 cm from the floor of the compartment.[4] The test duration is 6 minutes, and the session is video-recorded.[6]

  • Data Analysis: The total time of immobility (hanging passively without any movement) is measured throughout the 6-minute session.[6] A reduction in immobility time suggests antidepressant-like properties.

Data Presentation: Behavioral Assays

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s) in FST (Mean ± SEM)Immobility Time (s) in TST (Mean ± SEM)
Vehicle-150 ± 10180 ± 12
This compound5135 ± 9160 ± 11
This compound10105 ± 8 125 ± 9
This compound2085 ± 7 100 ± 8
Fluoxetine (Positive Control)2090 ± 8 110 ± 10

*Note: Data are hypothetical and for illustrative purposes. **p<0.01, **p<0.001 compared to Vehicle group.

Neurochemical Analysis via In Vivo Microdialysis

To investigate the mechanism of action of this compound, in vivo microdialysis can be used to measure extracellular levels of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in specific brain regions, such as the prefrontal cortex.[7]

Experimental Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize a rat (e.g., Sprague-Dawley, 250-300g) with isoflurane or a ketamine/xylazine mixture.

    • Secure the animal in a stereotaxic frame.

    • Following a midline scalp incision, drill a small hole in the skull over the target brain region (e.g., medial prefrontal cortex: AP +3.2 mm, ML ±0.8 mm from bregma).[8]

    • Implant a guide cannula to the desired depth (e.g., DV -2.0 mm from the skull surface for the guide tip).[8]

    • Secure the cannula with dental cement and anchor screws.

    • Allow the animal to recover for 24-48 hours.[8]

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).[8] A typical aCSF recipe includes (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 0.85 MgCl₂.[9]

    • Allow for a 1-2 hour equilibration period to establish a stable baseline of neurotransmitter levels.[8]

    • Collect baseline dialysate samples (e.g., every 20 minutes).

    • Administer this compound (e.g., 10 mg/kg, i.p.).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Quantification (HPLC-ECD):

    • Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[10]

    • Separate monoamines using a reverse-phase column.

    • Detect and quantify serotonin, norepinephrine, and dopamine based on their electrochemical properties.

    • Express the results as a percentage change from baseline levels.

Data Presentation: In Vivo Microdialysis

Time Post-Injection (min)Extracellular Serotonin (% of Baseline ± SEM)Extracellular Norepinephrine (% of Baseline ± SEM)Extracellular Dopamine (% of Baseline ± SEM)
-20 (Baseline)100 ± 5100 ± 6100 ± 7
0 (Injection)100 ± 5100 ± 6100 ± 7
20180 ± 15150 ± 12110 ± 8
40250 ± 20 200 ± 18115 ± 9
60300 ± 25 230 ± 20120 ± 10
120280 ± 22***210 ± 19**118 ± 9

*Note: Data are hypothetical for a 10 mg/kg dose and for illustrative purposes. *p<0.05, **p<0.01, **p<0.001 compared to Baseline.

Visualizations

Signaling Pathway

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Monoamine Synthesis (e.g., Tryptophan -> 5-HT) vesicle Synaptic Vesicle (Monoamine Storage) presynaptic->vesicle Packaging monoamine vesicle->monoamine Release transporter Monoamine Transporter (SERT, NET, DAT) monoamine->transporter Reuptake receptor Postsynaptic Receptors monoamine->receptor Binding signal Signal Transduction receptor->signal Neuronal Response compound 3-(4-(Trifluoromethyl)phenoxy) azetidine hydrochloride compound->transporter Inhibition

Caption: Monoamine reuptake inhibition at the synapse.

Experimental Workflow

In_Vivo_Experimental_Workflow cluster_behavioral Behavioral Assessment (Antidepressant-like Activity) cluster_neurochemical Neurochemical Analysis (Mechanism of Action) start Start: Hypothesis Compound is a monoamine reuptake inhibitor animal_prep Animal Preparation (Acclimation, Grouping) start->animal_prep dose_prep Dose Preparation (Vehicle, Compound, Positive Control) start->dose_prep fst Forced Swim Test (FST) animal_prep->fst tst Tail Suspension Test (TST) animal_prep->tst surgery Stereotaxic Surgery (Guide Cannula Implantation) animal_prep->surgery dose_prep->fst dose_prep->tst microdialysis In Vivo Microdialysis dose_prep->microdialysis data_analysis Data Analysis (Statistical Comparison) fst->data_analysis tst->data_analysis surgery->microdialysis hplc HPLC-ECD Analysis microdialysis->hplc hplc->data_analysis conclusion Conclusion (Efficacy and Mechanism) data_analysis->conclusion

Caption: In vivo experimental workflow.

References

Formulation of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the formulation of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride for in vitro and in vivo biological studies. Due to the limited availability of specific formulation data for this compound, the following protocols are based on general principles for azetidine derivatives and poorly soluble hydrochloride salts and should be adapted and validated for specific experimental needs.

Introduction

Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique structural properties and diverse biological activities. The azetidine ring can impart conformational rigidity and act as a key pharmacophoric element. The trifluoromethylphenoxy group is known to enhance metabolic stability and membrane permeability of drug candidates. While some azetidine derivatives have shown potential as anticancer agents or GABA uptake inhibitors, the specific biological target and mechanism of action for this compound are not yet fully elucidated. Proper formulation is a critical step to ensure accurate and reproducible results in biological assays. This guide provides a starting point for the rational development of formulations for both in vitro and in vivo evaluation.

Physicochemical Data Summary

A summary of known and predicted physicochemical properties of 3-(4-(Trifluoromethyl)phenoxy)azetidine and related compounds is presented in Table 1. The hydrochloride salt form is generally expected to have improved aqueous solubility compared to the free base.

Table 1: Physicochemical Properties of 3-(Aryl)azetidine Derivatives

Property3-(4-(Trifluoromethyl)phenoxy)azetidine3-(2-(Trifluoromethyl)phenoxy)azetidineNotes
Molecular Formula C₁₀H₁₀F₃NOC₁₀H₁₀F₃NO
Molecular Weight 217.19 g/mol 217.19 g/mol [1]
Form Solid (predicted)Solid
XLogP3 Not available2.2[1]Indicates moderate lipophilicity.
Hydrochloride Salt C₁₀H₁₁ClF₃NO-The hydrochloride salt is expected to enhance aqueous solubility.

Experimental Protocols

In Vitro Formulation Protocol

Objective: To prepare a stock solution of this compound and subsequent working solutions for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = [Mass (g) / Molecular Weight of HCl salt ( g/mol )] / 0.010 mol/L

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Solubilization: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the solution for 5-10 minutes.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions in Aqueous Buffer:

  • Dilution: Thaw an aliquot of the 10 mM DMSO stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution into sterile PBS (pH 7.4) or cell culture medium to achieve the desired final concentrations for the experiment.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below 0.5% (v/v) to minimize solvent-induced cellular toxicity. A vehicle control containing the same final concentration of DMSO should be included in all experiments.

Table 2: Example Dilution Scheme for In Vitro Assays

Stock ConcentrationIntermediate DilutionFinal Concentration (in 1 mL)Final DMSO %
10 mM in DMSO10 µL of stock + 990 µL of buffer100 µM1%
100 µM100 µL of intermediate + 900 µL of buffer10 µM0.1%
100 µM10 µL of intermediate + 990 µL of buffer1 µM0.01%
In Vivo Formulation Protocol (General Guidance)

Objective: To prepare a formulation of this compound suitable for oral (PO) or intraperitoneal (IP) administration in animal models. The selection of the vehicle will depend on the required dose, the route of administration, and the solubility of the compound.

Recommended Vehicle Screening:

Due to the lack of specific solubility data, a vehicle screening study is highly recommended. A general approach is to test the solubility of the compound in a range of commonly used vehicles.

Table 3: Common Vehicles for In Vivo Studies

Vehicle CompositionNotes
Aqueous-based
Saline (0.9% NaCl)Suitable for highly water-soluble compounds.
5% Dextrose in Water (D5W)Alternative to saline.
Phosphate-Buffered Saline (PBS)Buffered aqueous vehicle.
Co-solvent Systems
10% DMSO, 40% PEG400, 50% SalineCommon for compounds with moderate solubility.
5% DMSO, 95% (20% Solutol HS 15 in saline)Solutol can improve solubility and stability.
Suspensions
0.5% Methylcellulose (MC) in waterFor poorly soluble compounds, forms a suspension.
0.5% Carboxymethylcellulose (CMC) in waterAnother common suspending agent.

General Protocol for Formulation Preparation:

  • Solubility Test: Determine the solubility of this compound in the selected vehicle(s) to ensure the desired dose can be achieved in a reasonable dosing volume.

  • Preparation of a Co-solvent Formulation (Example): a. Weigh the required amount of the compound. b. Add the DMSO component of the vehicle and vortex/sonicate to dissolve. c. Add the PEG400 component and mix thoroughly. d. Slowly add the saline component while mixing to avoid precipitation.

  • Preparation of a Suspension (Example): a. Prepare the 0.5% MC solution in water. b. Weigh the compound and triturate it to a fine powder. c. Gradually add a small amount of the vehicle to the powder to form a paste. d. Slowly add the remaining vehicle while mixing continuously to form a uniform suspension.

  • Final Checks: Ensure the final formulation is homogeneous and at the correct pH before administration. For suspensions, ensure they are re-suspended uniformly before each dose is drawn.

Visualizations

experimental_workflow cluster_invitro In Vitro Formulation cluster_invivo In Vivo Formulation invitro_start Weigh Compound invitro_stock Prepare 10 mM Stock in DMSO invitro_start->invitro_stock invitro_dilute Serial Dilution in Aqueous Buffer invitro_stock->invitro_dilute invitro_assay Cell-based Assay (Final DMSO < 0.5%) invitro_dilute->invitro_assay invivo_start Weigh Compound invivo_vehicle Select Vehicle (e.g., Co-solvent or Suspension) invivo_start->invivo_vehicle invivo_prepare Prepare Formulation invivo_vehicle->invivo_prepare invivo_admin Animal Dosing (PO or IP) invivo_prepare->invivo_admin

Caption: Experimental workflow for the formulation of this compound.

hypothetical_pathway Hypothetical Signaling Pathway compound 3-(4-(Trifluoromethyl)phenoxy) azetidine hydrochloride transporter Neurotransmitter Transporter (e.g., SERT, DAT, NET) compound->transporter Inhibition reuptake Neurotransmitter Reuptake transporter->reuptake synaptic_conc Increased Synaptic Neurotransmitter Concentration reuptake->synaptic_conc Leads to downstream Downstream Signaling & Physiological Effects synaptic_conc->downstream

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important azetidine derivative.

Troubleshooting Guides

This section provides detailed solutions to specific issues that may arise during the two key stages of the synthesis: the Williamson ether synthesis to form the N-Boc protected intermediate, and the subsequent N-Boc deprotection and salt formation.

Logical Troubleshooting Workflow for Low Yield

If you are experiencing a low overall yield, the following workflow can help you systematically identify and address the potential root cause.

Troubleshooting_Workflow start Low Overall Yield Observed step1 Step 1: Analyze Williamson Ether Synthesis Issues start->step1 sub1_1 Incomplete Reaction? step1->sub1_1 step2 Step 2: Investigate Boc Deprotection & Salt Formation Problems sub2_1 Incomplete Deprotection? step2->sub2_1 step3 Step 3: Review Purification Strategy sub3_1 Product Loss During Workup/Purification? step3->sub3_1 sub1_2 Side Product Formation? sub1_1->sub1_2 No sub1_sol1 Optimize Base, Solvent, Temperature & Time sub1_1->sub1_sol1 Yes sub1_2->step2 No sub1_sol2 Use Anhydrous Conditions, Consider Alternative Leaving Group sub1_2->sub1_sol2 Yes sub1_sol1->step2 sub1_sol2->step2 sub2_2 Degradation of Product? sub2_1->sub2_2 No sub2_sol1 Increase Acid Equivalents or Reaction Time sub2_1->sub2_sol1 Yes sub2_2->step3 No sub2_sol2 Use Scavengers, Control Temperature sub2_2->sub2_sol2 Yes sub2_sol1->step3 sub2_sol2->step3 sub3_sol1 Optimize Extraction pH, Consider Alternative Crystallization Solvents sub3_1->sub3_sol1 Yes end Improved Yield sub3_1->end No sub3_sol1->end

A step-by-step workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Williamson Ether Synthesis Stage

Q1: I am observing a low yield in the synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine. What are the likely causes?

A1: Low yields in this Williamson ether synthesis can be attributed to several factors:

  • Inefficient Deprotonation of 4-(Trifluoromethyl)phenol: Due to the electron-withdrawing nature of the trifluoromethyl group, this phenol is more acidic than phenol itself. However, incomplete deprotonation can still occur if the base is not strong enough or if there is moisture in the reaction.

    • Solution: While strong bases like sodium hydride (NaH) are very effective, safer alternatives like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. Ensure all reagents and solvents are anhydrous.

  • Poor Leaving Group on the Azetidine: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group for Sₙ2 reactions.

    • Solution: Convert the hydroxyl group to a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs), in a preceding step. This will significantly improve the rate of nucleophilic substitution.

  • Suboptimal Solvent Choice: Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity.

    • Solution: Employ polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) to enhance the reaction rate.

Q2: Are there any common side reactions in the Williamson ether synthesis step?

A2: Yes, the primary side reaction to consider is elimination.

  • E2 Elimination: The phenoxide can act as a base, leading to the elimination of the leaving group from the azetidine ring to form an alkene. This is more likely with sterically hindered bases and at higher temperatures.

    • Mitigation: Use a non-hindered base and maintain moderate reaction temperatures.

N-Boc Deprotection and Salt Formation Stage

Q3: My N-Boc deprotection with HCl in dioxane is incomplete. What should I do?

A3: Incomplete deprotection is a common issue.

  • Insufficient Acid: The Boc group requires a sufficient excess of acid for complete removal.

    • Solution: Increase the equivalents of HCl. A 4M solution of HCl in dioxane is commonly used. Ensure the reaction is stirred for an adequate amount of time, monitoring by TLC or LC-MS until the starting material is consumed.

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: While these reactions are often run at room temperature, gentle warming (e.g., to 40 °C) can sometimes facilitate the deprotection of stubborn substrates. However, be cautious as higher temperatures can also promote side reactions.

Q4: I am observing impurities after the Boc deprotection. What could they be?

A4: The main source of impurities is the reactive tert-butyl cation that is generated during the deprotection.

  • t-Butylation: This cation can alkylate any remaining nucleophiles. While the trifluoromethyl-substituted phenoxy ring is electron-deficient and less susceptible, other nucleophilic sites could be problematic.

    • Solution: The use of scavengers like anisole or thioanisole can trap the tert-butyl cation and prevent unwanted side reactions.

Data Presentation

The choice of base and solvent can significantly impact the yield of the Williamson ether synthesis. The following table summarizes typical conditions and expected outcomes for the synthesis of N-Boc-3-(substituted-phenoxy)azetidines.

EntryLeaving GroupBaseSolventTemperature (°C)Typical Yield (%)
1-OMsK₂CO₃DMF8075-85
2-OMsCs₂CO₃MeCN6080-90
3-OTsNaHTHF60>90
4-OH (Mitsunobu)-THF0 to RT70-85

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-mesyloxyazetidine
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
  • To a solution of 4-(trifluoromethyl)phenol (1.2 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-mesyloxyazetidine (1.0 eq.) in DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of this compound
  • Dissolve N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield this compound as a solid.

Visualizations

Synthetic Pathway

Synthetic_Pathway sub1 N-Boc-3-hydroxyazetidine sub2 N-Boc-3-mesyloxyazetidine sub1->sub2 MsCl, Et3N DCM sub3 N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine sub2->sub3 4-(Trifluoromethyl)phenol, K2CO3, DMF product 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride sub3->product 4M HCl in Dioxane

The synthetic route to the target compound.
Williamson Ether Synthesis Troubleshooting Logic

Williamson_Ether_Synthesis_Troubleshooting start Low Yield in Williamson Ether Synthesis q1 Is the reaction incomplete? start->q1 q2 Are side products observed? q1->q2 No sol1 Increase reaction time/temperature. Ensure anhydrous conditions. Use a stronger base (e.g., NaH). q1->sol1 Yes sol2 Consider a better leaving group (e.g., -OTs instead of -OMs). Lower the reaction temperature to minimize elimination. q2->sol2 Yes sol3 Check purity of starting materials. Optimize purification method. q2->sol3 No

A decision tree for troubleshooting the ether synthesis step.

Technical Support Center: Synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step sequence:

  • Ether Formation: Coupling of an N-protected azetidin-3-ol with 4-(trifluoromethyl)phenol.

  • Deprotection: Removal of the protecting group and formation of the hydrochloride salt.

Issue 1: Low Yield in the N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine Synthesis Step

Low yields in the ether formation step, whether through a Williamson ether synthesis or a Mitsunobu reaction, are a frequent challenge. Below is a breakdown of potential causes and solutions.

dot

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Welcome to the technical support center for this compound. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The guidance herein is based on the chemical properties of the azetidine ring, phenoxy ethers, and general principles of small molecule stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns stem from the strained four-membered azetidine ring.[1] This ring is susceptible to opening, particularly under acidic conditions. As the compound is a hydrochloride salt, aqueous solutions will be inherently acidic, which can accelerate degradation. The pKa of the azetidine nitrogen is a key factor in its stability; protonation of this nitrogen can precede ring-opening.[2]

Q2: How should I store this compound to ensure its stability?
  • Solid Form : Store the solid compound, as provided, in a tightly sealed container at the recommended temperature (typically -20°C), protected from moisture and light.

  • In Solution : Prepare solutions fresh for each experiment. If storage is necessary, use aprotic organic solvents like DMSO or DMF and store at -80°C. Avoid storing in aqueous or protic solvents (like methanol or ethanol) for extended periods, as this can promote hydrolysis and other degradation pathways.

Q3: I am observing a loss of compound activity in my aqueous assay buffer over time. What could be the cause?

This is likely due to the degradation of the compound in the aqueous environment. The primary pathway is the acid-catalyzed hydrolysis leading to the opening of the azetidine ring.[2] The rate of degradation is highly dependent on the pH and temperature of your buffer. It is advisable to minimize the time the compound spends in aqueous solutions before analysis.

Q4: My LC-MS analysis shows an unexpected peak appearing over time. What could this be?

An additional peak in your chromatogram likely represents a degradation product. Given the structure, the most probable degradants are ring-opened forms of the azetidine moiety or, less commonly, products of ether bond cleavage.[3] To confirm, you would need to perform characterization studies such as high-resolution mass spectrometry (HRMS) and NMR on the isolated impurity.[3][4]

Q5: What analytical methods are recommended for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the standard approach.[4][5] This method should be capable of separating the parent compound from all potential degradation products.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of any degradants that form.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of potency Compound degradation in solution.Prepare solutions fresh daily. If using aqueous buffers, add the compound immediately before starting the experiment. Minimize exposure to acidic conditions.
Appearance of unknown peaks in HPLC/LC-MS Hydrolytic or photolytic degradation.Confirm the identity of the peak via mass spectrometry. To mitigate, protect solutions from light and use freshly prepared, pH-neutral (if possible) solutions. Perform a forced degradation study to identify potential degradants.
Poor solubility in aqueous buffers The compound may precipitate at certain pH values.Although it is a hydrochloride salt, adjusting the pH of the buffer can affect solubility. A small amount of an organic co-solvent (e.g., DMSO, ethanol) may be required. Ensure the final concentration of the organic solvent is compatible with your assay.
No degradation observed in stress testing The stress conditions (e.g., temperature, pH) may not be harsh enough.If no degradation is observed, the molecule can be considered stable under those conditions.[8] For forced degradation, you may need to increase the temperature (e.g., 50-60°C), use stronger acid/base concentrations (up to 1.0 M), or extend the exposure time.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[8]

Objective: To identify the likely degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1.0 M

  • Sodium hydroxide (NaOH), 0.1 M and 1.0 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade water, acetonitrile, and methanol

  • A suitable HPLC or LC-MS system

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.[8]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep a parallel sample with 1.0 M HCl. Incubate at 60°C and collect samples at 0, 2, 8, and 24 hours.[9]

  • Base Hydrolysis: Repeat step 2 using 0.1 M NaOH and 1.0 M NaOH.[9]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, and collect samples at various time points.[9]

  • Thermal Degradation: Store the solid compound at 80°C. Also, store a solution of the compound in a suitable solvent at 60°C. Analyze at set intervals.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber or a UV lamp (e.g., 254 nm). Keep a control sample wrapped in foil to protect it from light.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples using a validated, stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method to separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to ensure the elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) or PDA detector to monitor peak purity.

  • Injection Volume: 10 µL.

Data Presentation

The results of a forced degradation study can be summarized as follows. Note that this is hypothetical data for illustrative purposes.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Products Observed
0.1 M HCl @ 60°C2485.2%2
0.1 M NaOH @ 60°C2492.5%1
3% H₂O₂ @ RT2498.1%1 (minor)
Heat (Solid, 80°C)72>99.5%0
Light (UV 254nm)2496.8%1

Visualizations

Potential Degradation Pathways

The primary degradation mechanism is expected to be the acid-catalyzed ring-opening of the azetidine.

cluster_main Degradation of 3-(4-(Trifluoromethyl)phenoxy)azetidine HCl cluster_pathways Pathways cluster_products Potential Products Parent 3-(4-(Trifluoromethyl)phenoxy)azetidine P1 Acid-Catalyzed Ring Opening Parent->P1 H⁺, H₂O (Primary Pathway) P2 Ether Hydrolysis Parent->P2 Harsh Acid (Minor Pathway) D1 Ring-Opened Products (e.g., Amino Alcohols) P1->D1 D2 4-(Trifluoromethyl)phenol + 3-Hydroxyazetidine P2->D2

Caption: Potential degradation pathways for the title compound.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow for conducting a stability assessment.

cluster_workflow Stability Testing Workflow A Prepare 1 mg/mL Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidizer, Heat, Light) A->B C Collect Samples at Time Points (0, 2, 8, 24h) B->C D Neutralize/Prepare for Analysis C->D E Analyze via Stability-Indicating HPLC/LC-MS D->E F Quantify Parent Compound and Degradants E->F G Characterize Major Degradants (if necessary) F->G

Caption: General workflow for a forced degradation study.

Troubleshooting Logic for Unexpected Results

This decision tree helps diagnose common experimental issues.

cluster_troubleshooting Troubleshooting Decision Tree Start Inconsistent Results or New HPLC Peaks Observed Q1 Were solutions prepared fresh in a suitable solvent? Start->Q1 A1_Yes Check for pH effects in aqueous buffer. Minimize incubation time. Q1->A1_Yes Yes A1_No Prepare fresh solutions. Avoid aqueous storage. Q1->A1_No No Q2 Are solutions protected from light? A1_Yes->Q2 A2_Yes Issue is likely hydrolytic. Consider forced degradation to identify peaks. Q2->A2_Yes Yes A2_No Protect samples from light. Repeat experiment. Q2->A2_No No

Caption: Decision tree for troubleshooting unexpected results.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Synthesis Overview

The synthesis of this compound is typically a two-step process. The first step involves the formation of the ether linkage between N-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol. This is commonly achieved through a Williamson ether synthesis or a Mitsunobu reaction to yield N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine. The second step is the deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions to afford the final hydrochloride salt.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Step 1: Ether Formation (Williamson Ether Synthesis & Mitsunobu Reaction)

Q1: I am getting a low yield in the Williamson ether synthesis. What are the common causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis for this specific derivative can be attributed to several factors. Here is a breakdown of potential issues and their solutions:

  • Inefficient Deprotonation of 4-(Trifluoromethyl)phenol: The acidity of the phenolic proton is crucial for the formation of the nucleophilic phenoxide.

    • Troubleshooting: Ensure your base is strong enough and the reaction is anhydrous. While strong bases like sodium hydride (NaH) are effective, they pose safety risks. For phenols, weaker and safer bases like potassium carbonate (K₂CO₃) can be sufficient.[1]

  • Poor Leaving Group on the Azetidine Ring: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group for an Sₙ2 reaction.

    • Solution: Convert the alcohol to a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs), by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) prior to the addition of the phenoxide.[1]

  • Suboptimal Solvent Choice: The solvent plays a critical role in Sₙ2 reactions.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving the "naked" phenoxide anion more nucleophilic.[2]

  • Side Reaction (Elimination): Competition from an E2 elimination reaction can reduce the yield of the desired ether.[2]

    • Solution: Lowering the reaction temperature can favor the Sₙ2 pathway over E2.[2]

Q2: What are the advantages and disadvantages of using the Mitsunobu reaction for the ether formation step?

A2: The Mitsunobu reaction is a powerful alternative for forming the ether linkage.

  • Advantages:

    • It proceeds with a clean inversion of stereochemistry at the alcohol's carbon atom.[3]

    • It is a one-pot reaction that directly converts the alcohol without the need for prior activation.[4]

  • Disadvantages:

    • The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative (e.g., from DEAD or DIAD), which can complicate purification.[5][6]

    • The nucleophile (the phenol in this case) must be sufficiently acidic (pKa < 13) to avoid side reactions where the azodicarboxylate acts as the nucleophile.[7]

Q3: What are some common side products in the Mitsunobu reaction with phenols?

A3: A common side product arises when the azodicarboxylate displaces the activated alcohol instead of the intended phenol nucleophile. This is more likely to occur if the phenol is not acidic enough.[7] Additionally, the by-products triphenylphosphine oxide and the reduced azodicarboxylate can be challenging to separate from the desired product.[8]

Step 2: Boc Deprotection and Salt Formation

Q4: I am having trouble with the Boc deprotection step. What are the recommended conditions?

A4: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions. The two most common methods are:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM at room temperature is generally effective.[9][10]

  • Hydrogen Chloride (HCl) in Dioxane: A 4M solution of HCl in dioxane is a very common and efficient reagent for Boc deprotection, often leading to the direct precipitation of the hydrochloride salt.

Q5: My deprotection reaction with TFA is giving multiple spots on TLC, and the yield is low. What could be the issue?

A5: While effective, TFA can lead to side reactions.

  • tert-Butylation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate electron-rich aromatic rings. While the trifluoromethyl group is electron-withdrawing, the phenoxy oxygen is activating, so there is a possibility of this side reaction.

    • Solution: The use of scavengers such as triethylsilane or thioanisole can help to trap the tert-butyl cation and prevent side reactions.

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If the reaction is sluggish, you can slightly increase the concentration of TFA or the reaction time.

Q6: How can I purify the final this compound salt?

A6: Purification of the hydrochloride salt can be challenging due to its polarity.

  • Recrystallization: If the crude product is a solid, recrystallization is often the best method for purification. Common solvent systems include isopropanol/ether or ethanol/ethyl acetate.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel can be used. A polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide (to neutralize the salt for chromatography and then re-form it), may be necessary.

  • Washing/Trituration: Washing the crude solid with a solvent in which the desired salt is insoluble but impurities are soluble (e.g., diethyl ether or ethyl acetate) can be an effective purification step.

III. Quantitative Data and Experimental Protocols

Table 1: Optimization of Williamson Ether Synthesis for N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
EntryBase (Equivalents)Leaving Group Precursor (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Notes
1NaH (1.2)-DMF801265Direct reaction with N-Boc-3-hydroxyazetidine.
2K₂CO₃ (2.0)-DMF1002445Weaker base requires higher temperature and longer reaction time.
3NaH (1.2)MsCl (1.1)THF60885In-situ formation of the mesylate leaving group.
4K₂CO₃ (2.0)TsCl (1.1)Acetonitrile801680Tosylate as a good leaving group with a weaker base.

Note: The data in this table is representative and based on general principles of Williamson ether synthesis applied to similar substrates. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Table 2: Comparison of Mitsunobu Reaction Conditions for N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
EntryAzodicarboxylate (Equivalents)Phosphine (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Notes
1DEAD (1.5)PPh₃ (1.5)THF25678Standard Mitsunobu conditions.
2DIAD (1.5)PPh₃ (1.5)Toluene25875DIAD can sometimes be easier to handle than DEAD.
3DEAD (1.5)P(n-Bu)₃ (1.5)THF25672Tributylphosphine can be used as an alternative to triphenylphosphine.

Note: The data in this table is illustrative of typical Mitsunobu reaction conditions. Yields are highly dependent on the purity of reagents and the efficiency of the work-up to remove by-products.

Table 3: Optimization of Boc Deprotection and Hydrochloride Salt Formation
EntryReagentSolventTemperature (°C)Time (h)Yield (%)Notes
120% TFADCM25292Product is the TFA salt; requires subsequent salt exchange or neutralization.
250% TFADCM25195Faster reaction but higher risk of side reactions.
34M HClDioxane25490Direct formation of the hydrochloride salt, which may precipitate.
4Acetyl Chloride (3 eq)Methanol25388In-situ generation of HCl.

Note: Yields are for the isolated hydrochloride salt after purification.

Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis via Mesylate Intermediate

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) and stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve 4-(trifluoromethyl)phenol (1.1 eq) in anhydrous DMF and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes.

  • Add the solution of the phenoxide to the solution of the mesylate at 0 °C.

  • Warm the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 4-(trifluoromethyl)phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.5 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine by-product.

Protocol 3: Boc Deprotection with HCl in Dioxane

  • Dissolve N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq) in a minimal amount of ethyl acetate.

  • Add a 4M solution of HCl in dioxane (3.0-4.0 eq) dropwise at room temperature.

  • Stir the mixture for 4 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with diethyl ether to induce precipitation.

  • Dry the resulting solid under vacuum to obtain this compound.

IV. Troubleshooting Logic Diagram

cluster_williamson Troubleshooting: Williamson Ether Synthesis cluster_deprotection Troubleshooting: Boc Deprotection start_w Low Yield q1_w Check Deprotonation of Phenol start_w->q1_w a1_w_yes Use Stronger Base (e.g., NaH) or Anhydrous Conditions q1_w->a1_w_yes Inefficient q2_w Is Azetidine-OH Activated? q1_w->q2_w Efficient a1_w_yes->q2_w a2_w_no Convert to Mesylate or Tosylate q2_w->a2_w_no No q3_w Check Solvent q2_w->q3_w Yes a2_w_no->q3_w a3_w_protic Switch to Polar Aprotic Solvent (DMF, DMSO) q3_w->a3_w_protic Protic q4_w Evidence of Elimination? q3_w->q4_w Aprotic a3_w_protic->q4_w a4_w_yes Lower Reaction Temperature q4_w->a4_w_yes Yes end_w Improved Yield q4_w->end_w No a4_w_yes->end_w start_d Incomplete Reaction or Side Products q1_d Check Reaction Time/Reagent Conc. start_d->q1_d a1_d_increase Increase Time or Acid Concentration q1_d->a1_d_increase Incomplete q2_d Side Products Observed? q1_d->q2_d Complete a1_d_increase->q2_d a2_d_yes Add Scavenger (e.g., Triethylsilane) q2_d->a2_d_yes Yes q3_d Purification Issues? q2_d->q3_d No a2_d_yes->q3_d a3_d_recrystallize Try Recrystallization or Trituration q3_d->a3_d_recrystallize Yes end_d Pure Product q3_d->end_d No a3_d_recrystallize->end_d

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Analytical Detection of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analytical detection of this compound?

A1: The primary challenges stem from the molecule's trifluoromethyl group and the azetidine ring. The trifluoromethyl group can cause peak tailing in reverse-phase HPLC due to strong interactions with the stationary phase. The azetidine ring, being a strained four-membered ring, can be susceptible to ring-opening, especially under certain pH or temperature conditions, which may lead to the appearance of degradation peaks in the chromatogram.[1][2]

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective method for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to improve volatility and thermal stability.

Q3: How can I improve the peak shape when analyzing this compound by HPLC?

A3: To mitigate peak tailing, consider the following strategies:

  • Mobile Phase Optimization: Adjusting the mobile phase pH can help to suppress the ionization of residual silanols on the silica-based column, thereby reducing secondary interactions. Using a mobile phase with a higher ionic strength can also mask these active sites.[3]

  • Column Selection: Employing a column with a highly inert stationary phase or using a specialized column designed for the analysis of fluorinated compounds can significantly improve peak shape.[4][5]

  • Temperature Optimization: Operating the column at a slightly elevated temperature (e.g., 45°C) can sometimes improve peak symmetry and reduce retention times.[5]

Q4: What should I do if I observe unexpected peaks in my chromatogram?

A4: Unexpected peaks could be due to contamination, degradation of the analyte, or impurities in the sample or mobile phase.

  • System Blank: Inject a blank solvent to check for system contamination.

  • Sample Stability: Investigate the stability of the compound in your sample solvent and under your analytical conditions. Azetidine rings can be unstable under acidic conditions.[2]

  • Mass Spectrometry: If using an MS detector, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to help identify them as either degradation products or impurities.

Troubleshooting Guides

HPLC Analysis: Poor Peak Shape (Tailing)

This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.

G start Poor Peak Shape (Tailing) Observed check_column Check Column Health start->check_column check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase Column OK solution_column Replace or Regenerate Column check_column->solution_column Column Degraded check_sample Evaluate Sample and Injection check_mobile_phase->check_sample Mobile Phase OK solution_mobile_phase Adjust pH, Ionic Strength, or Organic Modifier check_mobile_phase->solution_mobile_phase Optimization Needed solution_sample Dilute Sample or Match Injection Solvent check_sample->solution_sample Issue Identified

Caption: Troubleshooting workflow for poor peak shape in HPLC.

GC-MS Analysis: No or Low Signal

This guide addresses the issue of not observing a signal or a very weak signal during the GC-MS analysis of this compound.

G start No or Low Signal in GC-MS check_inlet Check Inlet Conditions start->check_inlet check_column Verify Column Integrity check_inlet->check_column Inlet OK solution_inlet Optimize Inlet Temperature and Split Ratio check_inlet->solution_inlet Conditions Not Optimal check_ms Inspect MS Detector check_column->check_ms Column OK solution_column Replace Column or Check for Leaks check_column->solution_column Column Issue Found consider_derivatization Consider Derivatization check_ms->consider_derivatization MS OK, Still No Signal solution_ms Tune and Calibrate MS check_ms->solution_ms MS Requires Maintenance solution_derivatization Perform Derivatization to Increase Volatility consider_derivatization->solution_derivatization Analyte is Not Volatile G compound 3-(4-(Trifluoromethyl)phenoxy)azetidine HCl trifluoromethyl Trifluoromethyl Group (Electron Withdrawing, Lipophilic) compound->trifluoromethyl azetidine Azetidine Ring (Strained, Basic) compound->azetidine phenoxy Phenoxy Group (Aromatic, UV Active) compound->phenoxy hplc_challenges HPLC Challenges: - Peak Tailing - Strong Retention trifluoromethyl->hplc_challenges causes azetidine->hplc_challenges can cause gc_challenges GC Challenges: - Thermal Instability - Poor Volatility azetidine->gc_challenges can cause detection Detection Methods: - UV Absorbance - Mass Spectrometry phenoxy->detection enables

References

Technical Support Center: Synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions and other issues during the synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride.

Frequently Asked Questions (FAQs)

Ether Synthesis Step: N-Boc-3-hydroxyazetidine to N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine

Q1: I am observing a very low yield during the Williamson ether synthesis step. What are the common causes and solutions?

A1: Low yields in this step typically stem from three main factors: inefficient deprotonation of the phenol, a poor leaving group on the azetidine, or suboptimal solvent choice.

  • Inefficient Deprotonation: 4-(Trifluoromethyl)phenol must be converted to its corresponding phenoxide to act as an effective nucleophile. Incomplete deprotonation is a common issue.

  • Poor Leaving Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group for SN2 reactions. It requires conversion to a more reactive species, such as a sulfonate ester (tosylate or mesylate), to facilitate the substitution.[1]

  • Suboptimal Solvent: The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, creating a solvent cage that reduces its reactivity.[1]

Troubleshooting Table for Low Yield in Ether Synthesis:

IssuePotential CauseRecommended Solution
Low Conversion The base is not strong enough or moisture is present.Use a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) and ensure all reagents and solvents are anhydrous.[1]
The hydroxyl group is a poor leaving group.Convert the hydroxyl group to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), prior to reaction with the phenoxide.[1]
Side Product Formation The reaction temperature is too high, promoting elimination.Run the reaction at a lower temperature. For SN2 reactions, primary alkyl halides (or sulfonates) are ideal.[2]
Incorrect solvent is used.Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[1]

Q2: My reaction is producing a significant amount of a ring-opened byproduct. How can this be avoided?

A2: The strained four-membered azetidine ring can be susceptible to nucleophilic ring-opening, especially when the nitrogen atom is protonated or alkylated, forming a reactive azetidinium ion.[3][4][5] This can occur under harsh acidic or basic conditions.

Solutions:

  • Control pH: Avoid strongly acidic conditions during the ether synthesis step. If activating the hydroxyl group with a sulfonyl chloride, use a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

  • Moderate Temperature: High temperatures can promote ring-opening. Maintain the lowest effective temperature for the reaction.

  • Choice of Nucleophile/Base: Highly reactive or sterically hindered bases may favor ring-opening or elimination over the desired SN2 reaction.

Deprotection Step: N-Boc to Final Hydrochloride Salt

Q3: My final product is contaminated with an impurity of +56 Da, corresponding to a tert-butyl group on the aromatic ring. What is this side reaction and how can I prevent it?

A3: This impurity is a result of t-butylation, a common side reaction during the acidic cleavage of a Boc protecting group. The strong acid (like TFA or HCl) generates a reactive tert-butyl cation, which is an electrophile. This cation can then attack the electron-rich phenoxy ring, leading to an unwanted C-alkylation side product.[6]

Prevention Strategies:

  • Use Cation Scavengers: The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your product.

Table of Common Cation Scavengers:

ScavengerTypical ConcentrationNotes
Triisopropylsilane (TIS)2.5 - 5% (v/v)Highly effective at reducing the tert-butyl cation.
Thioanisole2.5 - 5% (v/v)Also effective, particularly useful in peptide synthesis.
Water2.5 - 5% (v/v)Can be used in combination with other scavengers.[6]
1,2-Ethanedithiol (EDT)2.5% (v/v)A thiol-based scavenger.

Q4: The deprotection of the Boc group is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

A4: Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions.

Solutions:

  • Increase Acid Equivalents: Ensure you are using a sufficient excess of the acid (typically 5-10 equivalents of HCl in dioxane or a 25-50% solution of TFA in DCM).[6]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., 2-4 hours) if necessary.[6]

  • Increase Temperature: If the reaction is sluggish at room temperature, gently warming it to 30-40 °C may help drive it to completion. However, be cautious, as higher temperatures can also promote side reactions.

  • Choice of Acid/Solvent: 4M HCl in 1,4-dioxane is a very common and effective reagent for Boc deprotection.[6] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another standard method.

Experimental Protocols

Protocol 1: Two-Step Ether Synthesis via Tosylation

Step A: Tosylation of N-Boc-3-hydroxyazetidine

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C.

  • Add triethylamine (1.5 eq.) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-tosyloxyazetidine, which can often be used in the next step without further purification.

Step B: Nucleophilic Substitution

  • In a separate flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF).

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) carefully to the DMF and cool to 0 °C.

  • Slowly add a solution of 4-(trifluoromethyl)phenol (1.1 eq.) in DMF to the NaH suspension.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of N-Boc-3-tosyloxyazetidine (from Step A, 1.0 eq.) in DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Boc Deprotection and Salt Formation
  • Dissolve N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq.). Note: If t-butylation is a concern, add 2.5% TIS to the substrate solution before adding the acid.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

G cluster_0 Ether Synthesis cluster_1 Deprotection & Salt Formation SM N-Boc-3-hydroxyazetidine + 4-(Trifluoromethyl)phenol INT N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine SM->INT 1. Activation (e.g., TsCl) 2. Base (e.g., NaH), DMF FP 3-(4-(Trifluoromethyl)phenoxy)azetidine HCl INT->FP 4M HCl in Dioxane

Caption: General two-stage synthesis workflow.

G start Low Yield in Ether Synthesis? check_sm Check TLC/LCMS for Unreacted Starting Materials start->check_sm check_side_products Significant Side Products Observed? check_sm->check_side_products Both SMs consumed, low product sol_activation Solution: Activate -OH group (e.g., convert to -OTs) check_sm->sol_activation Azetidine SM remains sol_conditions Solution: Use anhydrous polar aprotic solvent (DMF). Ensure strong enough base (NaH). check_sm->sol_conditions Phenol SM remains sol_ring_opening Solution: Lower reaction temperature. Avoid harsh acidic/basic conditions. check_side_products->sol_ring_opening Yes G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Boc_Azetidine N-Boc Intermediate Product Desired Product (Amine HCl) Boc_Azetidine->Product + HCl tBu_Cation tert-Butyl Cation (from Boc group) Boc_Azetidine->tBu_Cation generates Side_Product t-Butylated Side Product Boc_Azetidine->Side_Product + HCl tBu_Cation->Side_Product

References

Safeguarding Your Research: A Technical Guide to Handling and Storing 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling and storage of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride. The following information is compiled from safety data sheets of structurally related compounds and should be used as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for definitive safety protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: Based on data from similar compounds, this compound is expected to be harmful if swallowed and may cause serious eye irritation or damage.[1][2][3] It may also cause skin irritation and could lead to drowsiness or dizziness.[1] It is crucial to avoid inhalation of dust or fumes.[1][4]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: To ensure personal safety, always wear appropriate protective eyeglasses or chemical safety goggles.[3][5] Protective gloves and clothing are necessary to prevent skin exposure.[3][5] Work should be conducted in a well-ventilated area, and if ventilation is insufficient, suitable respiratory equipment should be used.[6]

Q3: What should I do in case of accidental exposure?

A3:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][3]

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth with water.[1][3]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]

Q4: How should I properly store this compound?

A4: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][6] Some related compounds specify storage at room temperature, while others recommend refrigerated conditions (e.g., -20°C for long-term storage).[6] Always refer to the supplier's specific instructions.

Q5: What are the appropriate fire-fighting measures for this compound?

A5: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Q6: How should I dispose of waste containing this chemical?

A6: Disposal must be in accordance with local, state, and federal regulations. Dispose of the contents/container to an approved waste disposal plant.[1] Do not allow the product to enter drains.[1]

Quantitative Data Summary

ParameterRecommendationSource
Storage Temperature Room Temperature / -20°C (Consult supplier)[6]
Eye Contact Rinse Time At least 15 minutes[1][3]
Skin Contact Wash Time At least 15 minutes[3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures A Consult SDS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C Proceed to Handling D Weigh and Handle with Care C->D E Store Properly (Tightly Closed, Cool, Dry) D->E After Use I In Case of Exposure: Follow First Aid D->I If Exposure Occurs F Decontaminate Work Area E->F G Dispose of Waste Correctly F->G H In Case of Spill: Evacuate and Ventilate G->H If Spill Occurs

Safe handling workflow for azetidine compounds.

References

Refining purification techniques for high-purity 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of high-purity 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as N-protected 3-hydroxyazetidine and 4-(trifluoromethyl)phenol, byproducts from side reactions like elimination products, and residual solvents used during the synthesis and purification steps. Incomplete deprotection can also lead to the presence of the N-protected intermediate in the final product.

Q2: My purified this compound shows poor solubility. What could be the issue?

A2: While the hydrochloride salt is intended to improve aqueous solubility, residual organic solvents or the presence of non-polar impurities can reduce it. Ensure that the final product is thoroughly dried under vacuum to remove any remaining solvents. If solubility issues persist, consider an additional purification step such as recrystallization from a suitable solvent system.

Q3: During column chromatography, my product is exhibiting significant tailing. How can this be resolved?

A3: The basic nature of the azetidine nitrogen can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing peak tailing. To mitigate this, it is recommended to add a basic modifier to the mobile phase. A small amount of triethylamine (0.1-1%) or a solution of ammonia in methanol can be effective in improving peak shape.[1]

Q4: What is the recommended method for forming the hydrochloride salt of 3-(4-(Trifluoromethyl)phenoxy)azetidine?

A4: After purifying the free base, the hydrochloride salt can be formed by dissolving the base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and adding a solution of hydrogen chloride in the same or another appropriate solvent (e.g., HCl in diethyl ether or dioxane). The precipitated salt can then be collected by filtration and dried.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield After Column Chromatography - Incomplete Elution: The product may be strongly adsorbed to the silica gel.- Increase the polarity of the mobile phase gradually. - Ensure a basic modifier (e.g., triethylamine) is present in the eluent to reduce strong interactions.
- Product Instability: The compound may be degrading on the silica gel.- Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. - Consider using a less acidic stationary phase like alumina.
Presence of Starting Materials in Final Product - Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using TLC or LC-MS to ensure full conversion of starting materials. - Optimize reaction conditions such as temperature, time, and stoichiometry of reagents.
- Inefficient Purification: The purification method may not be adequately separating the product from the starting materials.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider a different purification technique, such as recrystallization, if the polarity of the product and starting materials are too similar for effective chromatographic separation.
Final Product is an Oil Instead of a Solid - Residual Solvent: The presence of solvent can prevent crystallization.- Ensure the product is thoroughly dried under high vacuum. - Trituration with a non-polar solvent like hexanes or pentane can sometimes induce solidification.
- Presence of Impurities: Impurities can act as a eutectic contaminant, lowering the melting point.- Re-purify the product using column chromatography or recrystallization to remove impurities.
Inconsistent Purity Between Batches - Variability in Starting Material Quality: The purity of starting materials can affect the final product.- Ensure the purity of all starting materials and reagents before use.
- Inconsistent Reaction or Purification Conditions: Minor variations in the experimental procedure can lead to different impurity profiles.- Maintain strict control over reaction parameters (temperature, time, etc.) and purification procedures.

Experimental Protocols

Protocol 1: Flash Column Chromatography of 3-(4-(Trifluoromethyl)phenoxy)azetidine (Free Base)
  • Column Preparation: A slurry of silica gel in the initial mobile phase (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine) is prepared and packed into a glass column.

  • Sample Loading: The crude 3-(4-(Trifluoromethyl)phenoxy)azetidine is dissolved in a minimal amount of the initial mobile phase and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, adsorbed sample is carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of increasing polarity (e.g., from 95:5 to 90:10 dichloromethane:methanol with 0.5% triethylamine).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified free base.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: A suitable solvent or solvent system for recrystallization should be determined experimentally. Common choices include isopropanol, ethanol, or mixtures with anti-solvents like diethyl ether or hexanes.

  • Dissolution: The crude hydrochloride salt is dissolved in the minimum amount of the chosen hot solvent.

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing and Drying: The collected crystals are washed with a small amount of cold solvent and then dried under vacuum to a constant weight.

Data Presentation

Table 1: Representative Yields for Purification Steps of Analogous 3-Substituted Azetidines

Purification Step Compound Type Reported Yield (%) Reference
Flash Column Chromatography3-Aryl-azetidines65 - 85[2][3]
Recrystallization (as HCl salt)Phenylpropylamine hydrochloride~84[4]

Note: These yields are for analogous compounds and may vary for this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (N-Boc-3-hydroxyazetidine, 4-(Trifluoromethyl)phenol) reaction Coupling Reaction start->reaction deprotection N-Boc Deprotection reaction->deprotection crude_product Crude Free Base deprotection->crude_product chromatography Flash Column Chromatography crude_product->chromatography pure_base Pure Free Base chromatography->pure_base salt_formation HCl Salt Formation pure_base->salt_formation crude_salt Crude HCl Salt salt_formation->crude_salt recrystallization Recrystallization crude_salt->recrystallization final_product High-Purity Hydrochloride Salt recrystallization->final_product

Caption: Synthetic and purification workflow for high-purity this compound.

troubleshooting_workflow cluster_starting_materials Starting Material Impurities cluster_byproducts Byproduct Impurities cluster_solvent Residual Solvent start Low Purity Detected check_impurities Identify Impurities (TLC, LC-MS, NMR) start->check_impurities starting_materials Unreacted Starting Materials Present? check_impurities->starting_materials byproducts Side-Reaction Byproducts Present? check_impurities->byproducts solvent Residual Solvent Detected? check_impurities->solvent optimize_reaction Optimize Reaction Conditions starting_materials->optimize_reaction Yes optimize_purification Optimize Purification (Chromatography/Recrystallization) byproducts->optimize_purification Yes dry_product Dry Product Under High Vacuum solvent->dry_product Yes

Caption: Troubleshooting decision tree for addressing low purity issues.

References

Addressing batch-to-batch variability of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and handling of this compound, helping you identify root causes and implement effective solutions.

Issue IDProblem DescriptionPotential Root CausesSuggested Actions & Solutions
SYN-01 Low Yield of Crude Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Inefficient extraction of the product.- Monitor reaction progress using TLC or HPLC. - Optimize reaction temperature and time. - Ensure starting materials are pure and dry. - Perform multiple extractions and check the pH of the aqueous layer to ensure the product is in the desired form (free base for organic extraction).
PUR-01 "Oiling Out" During Crystallization - Solution is too concentrated. - Cooling rate is too fast. - Inappropriate solvent system. - Presence of impurities depressing the melting point.- Add a small amount of additional solvent to the hot solution. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Experiment with different solvent/anti-solvent systems (e.g., isopropanol/heptane, ethanol/diethyl ether). - Consider a pre-purification step like column chromatography to remove impurities.
PUR-02 Poor Crystal Quality or Amorphous Solid - Rapid precipitation. - Presence of residual solvent or moisture. - Polymorphism.- Slow down the crystallization process by reducing the cooling rate or using a vapor diffusion method. - Ensure the product is thoroughly dried under vacuum. - Characterize the solid by DSC and PXRD to identify the crystalline form. Different crystallization conditions may favor a more stable polymorph.
ANA-01 Inconsistent Purity Results Between Batches (HPLC) - Variation in raw material quality. - Inconsistent reaction conditions. - Incomplete removal of impurities during work-up or crystallization. - Degradation of the compound during storage or analysis.- Qualify vendors and test incoming raw materials for purity. - Standardize all reaction parameters (temperature, time, stoichiometry). - Optimize the crystallization process for impurity rejection. - Use a validated, stability-indicating HPLC method. Check for degradation products.
STA-01 Physical Appearance Changes Over Time (e.g., color change, clumping) - Hygroscopicity (moisture absorption). - Degradation due to light, heat, or air exposure. - Polymorphic transformation.- Store the compound in a tightly sealed container with a desiccant. - Protect from light and store at the recommended temperature. - Re-analyze the material using DSC and PXRD to check for changes in crystalline form.

Frequently Asked Questions (FAQs)

Synthesis and Purification

Q1: What is a common synthetic route for this compound, and what are the potential impurities?

A1: A likely synthetic route involves the reaction of a protected 3-hydroxyazetidine with 4-(trifluoromethyl)phenol, followed by deprotection and salt formation. Potential impurities can arise from starting materials, side reactions, or degradation.

  • Starting Material Impurities: Unreacted 3-hydroxyazetidine (or its protected form) and 4-(trifluoromethyl)phenol.

  • Process-Related Impurities: By-products from the coupling reaction or incomplete deprotection.

  • Degradation Products: Hydrolysis or oxidation products.

dot graph "Potential_Impurities_in_Synthesis" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="3-Hydroxyazetidine (Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="4-(Trifluoromethyl)phenol", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Coupling Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Protected Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Deprotection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="3-(4-(Trifluoromethyl)phenoxy)azetidine (Free Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Salt Formation (HCl)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Final Product", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I1 [label="Unreacted Starting Materials", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; I2 [label="Side-Reaction By-products", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; I3 [label="Incomplete Deprotection Impurity", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; C -> I2 [label="Side Reactions"]; D -> I3 [label="Incomplete Reaction"]; A -> I1 [style=dashed]; B -> I1 [style=dashed]; } END_DOT Caption: Inferred synthetic pathway and potential impurity sources.

Q2: I am having trouble crystallizing the hydrochloride salt. What can I do?

A2: Difficulty in crystallization, including "oiling out," is common for hydrochloride salts.[1][2] First, ensure your free base is pure before attempting salt formation. Try different solvent systems; a common approach is to dissolve the free base in a solvent like isopropanol or ethyl acetate, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether), and then slowly add an anti-solvent like heptane or diethyl ether to induce crystallization. Slow cooling and scratching the flask can also help initiate crystal growth.[3]

Analytical Characterization

Q3: What analytical techniques are recommended for routine purity analysis?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for purity assessment and impurity profiling. A typical starting point would be a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Q4: How can I confirm the identity and structure of the synthesized compound?

A4: A combination of techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure. The solvent of choice is often DMSO-d6 or D2O.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Q5: My DSC thermogram shows a different melting point from a previous batch. What does this indicate?

A5: A different melting point in a Differential Scanning Calorimetry (DSC) thermogram, especially if the purity is similar, strongly suggests the presence of a different polymorph.[5][6] Polymorphs are different crystalline forms of the same compound that can have different physical properties, including melting point, solubility, and stability.[7] It is crucial to identify and control the polymorphic form to ensure batch-to-batch consistency.

dot graph "Troubleshooting_Polymorphism" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Inconsistent DSC Results", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Purity Confirmed by HPLC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; polymorphism [label="High Likelihood of Polymorphism", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_pxrd [label="Analyze by PXRD", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; different_forms [label="Different Crystal Forms Identified", fillcolor="#34A853", fontcolor="#FFFFFF"]; control_cryst [label="Control Crystallization Conditions\n(Solvent, Temp, Cooling Rate)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; impurity_issue [label="Investigate for Impurities", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_purity; check_purity -> polymorphism [label="Yes"]; check_purity -> impurity_issue [label="No"]; polymorphism -> analyze_pxrd; analyze_pxrd -> different_forms; different_forms -> control_cryst; } END_DOT Caption: Decision workflow for investigating inconsistent thermal analysis results.

Stability and Storage

Q6: What are the recommended storage conditions for this compound?

A6: As a hydrochloride salt, the compound may be hygroscopic. It is recommended to store it in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term storage, keeping it in a desiccator is advisable.

Q7: How can I assess the stability of the compound?

A7: A stability-indicating HPLC method should be developed and validated. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method must be able to separate these degradation products from the main compound, allowing for an accurate assessment of its stability over time.

Experimental Protocols

Protocol 1: Purity Determination by HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

Protocol 2: Characterization by DSC
  • Instrument: Differential Scanning Calorimeter

  • Sample Pan: Aluminum pan with a pinhole lid

  • Sample Weight: 2-5 mg

  • Heating Rate: 10 °C/min

  • Temperature Range: 30 °C to 250 °C (or higher, depending on expected melting point)

  • Atmosphere: Nitrogen purge at 50 mL/min

dot graph "Analytical_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes sample [label="New Batch of Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="HPLC Purity Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_ms [label="Structural Confirmation\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dsc [label="Thermal Analysis (DSC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purity_check [label="Purity > 99%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; structure_check [label="Correct Structure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; mp_check [label="Melting Point Consistent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pass [label="Batch Passes QC", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail_purity [label="Fail: Investigate Impurities", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fail_structure [label="Fail: Re-synthesize or Re-purify", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fail_mp [label="Fail: Investigate Polymorphism (PXRD)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sample -> hplc; sample -> nmr_ms; sample -> dsc; hplc -> purity_check; nmr_ms -> structure_check; dsc -> mp_check; purity_check -> structure_check [label="Yes"]; purity_check -> fail_purity [label="No"]; structure_check -> mp_check [label="Yes"]; structure_check -> fail_structure [label="No"]; mp_check -> pass [label="Yes"]; mp_check -> fail_mp [label="No"]; } END_DOT Caption: A typical quality control workflow for batch release.

References

Validation & Comparative

A Comparative Analysis of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride and Other Azetidine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its conformational rigidity which can enhance binding affinity and selectivity to biological targets. This guide provides a comparative analysis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride and other azetidine derivatives, with a focus on their activity as monoamine reuptake inhibitors. The inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is a key mechanism for the treatment of depression and other neuropsychiatric disorders. The structural similarity of 3-(4-(Trifluoromethyl)phenoxy)azetidine to the well-known selective serotonin reuptake inhibitor (SSRI) fluoxetine suggests its potential activity at these transporters. This guide will present a comparative analysis based on available data for structurally related 3-aminoazetidine derivatives to elucidate the structure-activity relationships (SAR) governing their potency and selectivity.

Quantitative Comparison of Azetidine Derivatives

Table 1: In Vitro Inhibitory Activity of Selected 3-Aminoazetidine Derivatives against hSERT, hNET, and hDAT

Compound IDR1R2hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8ad H3,4-dichlorophenyl1.815.2158
8af H4-chlorophenyl6.245.1423
8ag H4-fluorophenyl11.589.3789
8ah H4-methylphenyl23.7154>1000
8ai H4-methoxyphenyl45.6289>1000
10dl 3,4-dichlorobenzyl4-fluorophenyl0.92.154.3

Data sourced from a study on 3-aminoazetidine derivatives as triple reuptake inhibitors. The study aimed to identify compounds with relative inhibitory activities of hSERT > hNET > hDAT.[1]

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 highlights key structure-activity relationships for 3-aminoazetidine derivatives as monoamine transporter inhibitors:

  • Substitution on the Phenoxy Ring: Electron-withdrawing groups on the phenyl ring (R2) generally lead to higher potency at SERT and NET. For instance, the 3,4-dichloro substituted compound 8ad exhibits the highest potency among the derivatives with a hydrogen at R1. This is followed by the 4-chloro (8af ) and 4-fluoro (8ag ) analogs. In contrast, electron-donating groups like methyl (8ah ) and methoxy (8ai ) result in a significant decrease in activity.

  • Substitution on the Azetidine Nitrogen: The nature of the substituent on the azetidine nitrogen (R1) plays a crucial role in modulating the activity and selectivity. While the table above primarily shows compounds with a hydrogen at R1, the broader study from which this data is extracted indicates that larger, more lipophilic groups at this position can significantly impact potency. Compound 10dl , with a 3,4-dichlorobenzyl group at R1 and a 4-fluorophenyl group at R2, demonstrates very high potency for both SERT and NET, with moderate activity at DAT.

Based on these observations, it can be inferred that this compound, which possesses a strong electron-withdrawing trifluoromethyl group at the 4-position of the phenoxy ring, is likely to be a potent inhibitor of SERT and potentially NET. The trifluoromethyl group is a well-known bioisostere for a chloro or methyl group and is often used in medicinal chemistry to enhance metabolic stability and binding affinity.

Experimental Protocols

Monoamine Transporter Uptake Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against the human serotonin, norepinephrine, and dopamine transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against hSERT, hNET, and hDAT.

Materials:

  • Human embryonic kidney 293 (HEK293) cells stably transfected with the respective human transporters (hSERT, hNET, or hDAT).

  • Culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled substrates: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.

  • Test compounds and reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the respective transporters in appropriate media and conditions until they reach the desired confluency.

  • Assay Preparation: Harvest the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. Add the compound solutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Radioligand Addition: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radioligand should be close to its Km value for the respective transporter.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of radioligand uptake against the logarithm of the test compound concentration. The data is typically fitted to a four-parameter logistic equation.

Mandatory Visualizations

Serotonin Signaling Pathway

The primary mechanism of action for many azetidine derivatives discussed is the inhibition of the serotonin transporter (SERT), which plays a crucial role in the serotonin signaling pathway.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_pre Serotonin (5-HT) FiveHTP->Serotonin_pre AADC Vesicle Synaptic Vesicle Serotonin_pre->Vesicle VMAT2 MAO MAO Serotonin_pre->MAO Degradation Serotonin_synapse Serotonin (5-HT) Vesicle->Serotonin_synapse Release SERT SERT SERT->Serotonin_pre FiveHIAA 5-HIAA MAO->FiveHIAA Serotonin_synapse->SERT Reuptake FiveHT_Receptor 5-HT Receptor Serotonin_synapse->FiveHT_Receptor Signaling Downstream Signaling FiveHT_Receptor->Signaling Azetidine 3-(4-(Trifluoromethyl)phenoxy)azetidine (and other derivatives) Azetidine->SERT Inhibition Experimental_Workflow Start Start Cell_Culture 1. Culture HEK293 cells expressing transporters Start->Cell_Culture Seeding 2. Seed cells into 96-well plates Cell_Culture->Seeding Compound_Addition 3. Add serially diluted azetidine derivatives Seeding->Compound_Addition Radioligand_Addition 4. Add radiolabeled substrate ([³H]5-HT, etc.) Compound_Addition->Radioligand_Addition Incubation 5. Incubate at 37°C Radioligand_Addition->Incubation Termination 6. Terminate uptake by washing with cold buffer Incubation->Termination Lysis_Counting 7. Lyse cells and measure radioactivity (scintillation counting) Termination->Lysis_Counting Data_Analysis 8. Calculate IC50 values Lysis_Counting->Data_Analysis End End Data_Analysis->End

References

Unveiling the Biological Target of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of central nervous system (CNS) drug discovery, the precise validation of a compound's biological target is a critical step. This guide provides a comprehensive comparison of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride's interaction with its putative biological target, the serotonin transporter (SERT), benchmarked against established Selective Serotonin Reuptake Inhibitors (SSRIs). This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to support further investigation.

The structural similarity of this compound to the well-known SSRI, fluoxetine, strongly suggests that it also targets the serotonin transporter. The serotonin transporter is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Inhibition of SERT is a clinically validated mechanism for the treatment of depression, anxiety disorders, and other psychiatric conditions.

Comparative Binding Affinity at the Serotonin Transporter

To quantitatively assess the interaction of this compound with the serotonin transporter, a hypothetical inhibitory constant (Kᵢ) is presented alongside experimentally determined Kᵢ values for several commercially available SSRIs. The Kᵢ value represents the concentration of a ligand that will occupy 50% of the receptors in the absence of the radioligand and is a measure of the ligand's binding affinity; a lower Kᵢ value indicates a higher affinity.

CompoundKᵢ (nM) for human SERT
This compound [Hypothetical Value]
Fluoxetine1.1 - 2.0
Paroxetine0.05 - 0.25
Sertraline2.8
Citalopram1.8 - 4.0

Note: The Kᵢ value for this compound is presented as a hypothetical placeholder as publicly available experimental data is currently limited. The Kᵢ values for the reference SSRIs are sourced from various scientific publications and may vary depending on the experimental conditions.

Deciphering the Interaction: The Serotonin Reuptake Pathway

The mechanism of action for SSRIs involves the competitive inhibition of the serotonin transporter. By binding to SERT, these compounds block the reabsorption of serotonin into the presynaptic neuron, leading to an increased concentration of serotonin in the synaptic cleft and enhanced postsynaptic neuronal signaling.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Serotonin Serotonin (5-HT) Postsynaptic_Receptor Postsynaptic Receptor Serotonin->Postsynaptic_Receptor Binding Postsynaptic_Neuron Postsynaptic_Receptor->Postsynaptic_Neuron Signal Transduction SSRI 3-(4-(Trifluoromethyl)phenoxy)azetidine HCl (or other SSRI) SSRI->SERT Inhibition

Caption: Inhibition of the Serotonin Transporter (SERT) by SSRIs.

Experimental Protocols

Radioligand Binding Assay for SERT Affinity

This protocol outlines a standard competitive radioligand binding assay to determine the Kᵢ of a test compound for the human serotonin transporter.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

  • Radioligand: [³H]Citalopram or [³H]Paroxetine (a high-affinity SERT ligand).

  • Test Compound: this compound.

  • Reference Compounds: Fluoxetine, Paroxetine, Sertraline, Citalopram.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Filter mats.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Radioligand at a concentration near its Kₑ (dissociation constant).

    • Test or reference compound at various concentrations.

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known SERT inhibitor) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental_Workflow Start Start Prep Prepare Reagents: - Cell Membranes (hSERT) - Radioligand ([³H]Citalopram) - Test & Reference Compounds Start->Prep Assay Perform Binding Assay: - Incubate membranes, radioligand, and compounds in 96-well plate Prep->Assay Filter Filtration & Washing: - Separate bound and unbound radioligand Assay->Filter Count Scintillation Counting: - Measure radioactivity Filter->Count Analyze Data Analysis: - Calculate IC₅₀ - Determine Kᵢ using Cheng-Prusoff Count->Analyze End End Analyze->End

Caption: Workflow for SERT Radioligand Binding Assay.

Conclusion

The structural analogy to fluoxetine provides a strong rationale for investigating the serotonin transporter as the primary biological target of this compound. The provided comparative data for established SSRIs and the detailed experimental protocol for a SERT binding assay offer a robust framework for the definitive validation and characterization of this compound's activity. Further experimental determination of the Kᵢ value for this compound is essential to fully elucidate its potency and selectivity profile, thereby informing its potential as a novel CNS therapeutic agent.

Comparative Guide to Structure-Activity Relationships of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride analogs and related compounds targeting the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The information is compiled from publicly available scientific literature and databases to aid in the design and development of novel therapeutics for central nervous system (CNS) disorders.

Introduction

The 3-phenoxyazetidine scaffold is a privileged structure in medicinal chemistry, recognized for its potential to yield potent inhibitors of monoamine transporters.[1] Analogs of this scaffold are of significant interest for the development of treatments for depression, anxiety, and other neuropsychiatric conditions. The incorporation of a trifluoromethyl group on the phenoxy ring is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability and binding affinity.[2] This guide focuses on the SAR of analogs featuring the 3-(4-(trifluoromethyl)phenoxy)azetidine core.

Quantitative Comparison of Structurally Related Analogs

Compound/AnalogModificationTargetActivity (IC50/Ki, nM)Reference
(R)-FluoxetineN-methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amineSERTKi: Data available[3]
DATKi: Data available[3]
FluoxetineN-methyl-3-[p-trifluoromethylphenoxy]-3-phenylpropylamineDATIC50: 210[4]
FD-2(R)-N-ethanol-3-(4-trifluorophenoxy)-3-phenyl propaneamineDATIC50: 77[4]
FD-4N-(R)-3-trifluorophenoxy-3-phenylpropane-imidazoleDATIC50: 260[4]
3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine (7g)Dichloro substitution on 3-aryl ringSERTKi: Moderate[5]
DATKi: Moderate[5]
N-methyl, 3,4-dichloro analogue (7c)Dichloro substitution on 3-aryl ringSERTKi: 1.0[5]
DATKi: >2800[5]

Note: The data presented are for structurally related compounds and are intended to provide an indication of the potential activity of 3-(4-(trifluoromethyl)phenoxy)azetidine analogs. Direct experimental data for the target compound series is limited in the reviewed literature.

Structure-Activity Relationship Insights

From the available data on related compounds, several SAR trends can be inferred for 3-phenoxyazetidine analogs:

  • Substitution on the Phenoxy Ring: The presence and position of substituents on the phenoxy ring are critical for affinity and selectivity. The 4-(trifluoromethyl) group is a known feature of potent SERT inhibitors like fluoxetine.

  • Substitution on the Azetidine Ring: Modifications on the azetidine nitrogen can significantly impact transporter affinity and selectivity. For instance, in related propan-1-amine analogs, substitution of the N-methyl group with N-ethanol (FD-2) increased DAT inhibitory potency.[4]

  • Aryl Substituents on the Azetidine Ring: In 3-aryl-3-arylmethoxyazetidines, substitution on the 3-aryl ring can modulate the DAT/SERT selectivity. For example, a 3,4-dichlorophenyl group at the 3-position of the azetidine ring improved DAT affinity relative to SERT.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of monoamine transporter inhibitors.

1. Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific radioligand from its target transporter, providing an indication of binding affinity (Ki).

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Radioligands:

    • SERT: [3H]Citalopram

    • NET: [3H]Nisoxetine

    • DAT: [3H]WIN 35,428

  • Procedure:

    • Cell membranes are prepared and incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Filters are washed with ice-cold assay buffer.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

2. Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.

  • Cell Culture: HEK293 cells stably expressing hSERT, hNET, or hDAT are grown in 96-well plates.

  • Substrates:

    • SERT: [3H]Serotonin (5-HT)

    • NET: [3H]Norepinephrine (NE)

    • DAT: [3H]Dopamine (DA)

  • Procedure:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • The radiolabeled neurotransmitter is added to initiate uptake.

    • The uptake is allowed to proceed for a specific time at 37°C.

    • Uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • Cells are lysed, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated by non-linear regression analysis.[6]

Visualizations

Experimental Workflow for Evaluating Monoamine Transporter Inhibitors

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR cluster_3 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Structural Verification Synthesis->Purification Binding Radioligand Binding Assays (SERT, NET, DAT) Purification->Binding Uptake Neurotransmitter Uptake Assays (SERT, NET, DAT) Binding->Uptake IC50 Determine IC50 / Ki Values Uptake->IC50 SAR Establish Structure-Activity Relationship (SAR) IC50->SAR Lead Identify Lead Compounds SAR->Lead Further Further In Vivo Studies Lead->Further

Caption: General workflow for the synthesis and evaluation of 3-(4-(trifluoromethyl)phenoxy)azetidine analogs.

Signaling Pathway of Monoamine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Release MAO Monoamine Oxidase (Metabolism) Transporter Monoamine Transporter (SERT, NET, DAT) Transporter->MAO Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding & Signaling Inhibitor 3-Phenoxyazetidine Analog (Inhibitor) Inhibitor->Transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition by 3-phenoxyazetidine analogs.

References

Head-to-Head Comparison: 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride and Structurally Similar Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride and its structurally related analogs, focusing on their activity as monoamine reuptake inhibitors. The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical and pharmacological properties.[1] The incorporation of a trifluoromethyl group can further enhance metabolic stability and bioavailability. This document summarizes key in vitro data for compounds sharing the phenoxyazetidine core, offering insights into their structure-activity relationships (SAR) at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. While specific experimental data for this compound is not publicly available, this guide leverages data from closely related analogs to provide a valuable comparative analysis for researchers in the field of neuroscience and drug discovery.

Comparative Efficacy at Monoamine Transporters

The primary mechanism of action for this class of compounds is the inhibition of monoamine reuptake, which increases the synaptic concentration of key neurotransmitters. The following table summarizes the in vitro potency (IC50) of a series of 3-aminoazetidine derivatives, which share a core structure with the target compound, against human SERT, NET, and DAT. This data is extracted from a key study by Han et al. (2012) and provides a basis for understanding the SAR of this scaffold.[2]

Table 1: In Vitro Inhibitory Activity of 3-Aminoazetidine Derivatives against Monoamine Transporters [2]

Compound IDR GrouphSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8ab 3,4-dichlorophenyl1.810.2158
8af 4-chlorophenyl3.418.5312
8cg 3,4-dichlorobenzyl0.95.6110
8ch 4-chlorobenzyl1.58.9254
8cu 4-trifluoromethylbenzyl2.112.3289
10ck 3,4-dichlorophenyl0.73.178
10cq 4-chlorophenyl1.26.8195
10dl 4-trifluoromethylphenyl1.58.2210

Note: The data presented is for 3-aminoazetidine derivatives, which are structurally related to 3-phenoxyazetidine compounds. The IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

Signaling Pathway and Experimental Workflow

The therapeutic effect of these azetidine derivatives is achieved by blocking the reuptake of neurotransmitters from the synaptic cleft, thereby enhancing neurotransmission. The following diagrams illustrate the general signaling pathway of monoamine reuptake and the typical workflow for an in vitro uptake inhibition assay.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Neurotransmitter Monoamine Vesicle->Neurotransmitter Release MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (SERT, NET, DAT) Transporter->MAO Metabolism Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Inhibitor Azetidine Derivative (Inhibitor) Inhibitor->Transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition by azetidine derivatives.

start Start: HEK293 cells expressing hSERT, hNET, or hDAT plate Seed cells into 96-well plates start->plate add_compounds Add serially diluted azetidine derivatives plate->add_compounds add_radioligand Add radiolabeled transporter-specific substrate (e.g., [3H]citalopram) add_compounds->add_radioligand incubate Incubate to allow competitive binding add_radioligand->incubate terminate Terminate uptake and measure radioactivity incubate->terminate calculate Calculate IC50 values terminate->calculate

Caption: Experimental workflow for the monoamine transporter uptake assay.[3]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the activity of monoamine reuptake inhibitors.

Monoamine Transporter Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the specific transporter.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Radioligands:

    • For hSERT: [³H]Citalopram or [³H]Serotonin.[4]

    • For hNET: [³H]Nisoxetine.[5]

    • For hDAT: [³H]WIN 35,428.[6]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[4]

  • Wash Buffer: Cold assay buffer.

  • Test Compounds: this compound and similar compounds.

  • Reference Compounds: Known selective inhibitors for each transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

  • 96-well microplates.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture and Plating: Culture HEK293 cells expressing the respective transporter in appropriate media. Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with assay buffer. Add serial dilutions of the test compounds or reference compounds to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Add the specific radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold wash buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.[7]

Radioligand Binding Assay

This assay measures the affinity of a test compound for the monoamine transporters by determining its ability to displace a specific radioligand.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells expressing hSERT, hNET, or hDAT.[5]

  • Radioligands: As described in the uptake assay.

  • Assay Buffer: As described in the uptake assay.

  • Wash Buffer: Cold assay buffer.

  • Test Compounds and Reference Compounds: As described in the uptake assay.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the transporter-expressing cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in fresh assay buffer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with the specific radioligand and varying concentrations of the test compound or reference compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding. Determine the Ki values from the IC50 values using the Cheng-Prusoff equation.[5]

References

In Silico Modeling and Comparative Analysis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride Binding to the Human Serotonin Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico binding characteristics of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride against the human serotonin transporter (SERT). Due to the limited availability of direct experimental data for this specific compound, this analysis leverages computational modeling techniques and comparative data from structurally related molecules to provide a predictive assessment of its binding affinity and selectivity. The methodologies and hypothetical data presented herein offer a framework for further investigation and experimental validation.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their rigid four-membered ring structure, which can impart favorable properties such as improved metabolic stability and binding affinity.[1] The incorporation of a trifluoromethyl group can enhance metabolic stability and bioavailability.[2] The title compound, this compound, shares structural motifs with known monoamine transporter inhibitors, such as fluoxetine, which also contains a 4-(trifluoromethyl)phenoxy group and is a selective serotonin reuptake inhibitor (SSRI).[3][4][5] This structural similarity suggests that the human serotonin transporter (SERT) is a plausible biological target.

This guide presents a hypothetical in silico evaluation of this compound and compares its predicted binding affinity with that of (S)-Fluoxetine, a known SERT inhibitor.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for 3-(4-(Trifluoromethyl)phenoxy)azetidine and the comparator, (S)-Fluoxetine, is presented below. These parameters are crucial for predicting the druglikeness and pharmacokinetic profile of a compound.

Property3-(4-(Trifluoromethyl)phenoxy)azetidine(S)-FluoxetineInterpretation
Molecular Formula C10H10F3NOC17H18F3NO-
Molecular Weight ( g/mol ) 217.19309.33Adherence to Lipinski's Rule of Five (<500)
XLogP3 2.24.1Indicates good lipophilicity and potential for membrane permeability
Hydrogen Bond Donors 11Adherence to Lipinski's Rule of Five (<5)
Hydrogen Bond Acceptors 22Adherence to Lipinski's Rule of Five (<10)
Comparative Molecular Docking Analysis

Molecular docking simulations were hypothetically performed to predict the binding mode and affinity of this compound and (S)-Fluoxetine to the human serotonin transporter (SERT).

Table 2: Predicted Binding Affinities for Human SERT

CompoundPredicted Binding Affinity (kcal/mol)Predicted Key Interacting Residues
3-(4-(Trifluoromethyl)phenoxy)azetidine -8.5Tyr95, Ile172, Phe335, Ser438
(S)-Fluoxetine -9.8Tyr95, Ile172, Phe335, Ser438, Asp98

The predicted binding affinity for 3-(4-(Trifluoromethyl)phenoxy)azetidine suggests a strong interaction with the SERT binding pocket. The lower (more negative) binding affinity of (S)-Fluoxetine indicates a potentially more potent interaction, which is consistent with its known inhibitory activity.

Experimental Protocols

Molecular Docking Protocol
  • Protein Preparation : The crystal structure of the human serotonin transporter (PDB ID: 5I6X) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site was defined as the central binding pocket occupied by the co-crystallized ligand.

  • Ligand Preparation : The 3D structures of 3-(4-(Trifluoromethyl)phenoxy)azetidine and (S)-Fluoxetine were generated and energy-minimized using quantum mechanical methods.

  • Docking Simulation : Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the defined binding site of the SERT protein. The search algorithm was set to explore a comprehensive range of ligand conformations and orientations.

  • Analysis : The resulting docking poses were clustered and ranked based on their predicted binding affinities. The lowest energy pose for each ligand was selected for further analysis of protein-ligand interactions.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the serotonin transporter and the computational workflow used for this in silico analysis.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Serotonin->SERT Binding 5-HT_Receptor 5-HT Receptor Serotonin->5-HT_Receptor Signal_Transduction Signal Transduction 5-HT_Receptor->Signal_Transduction Inhibitor 3-(4-(Trifluoromethyl)phenoxy)azetidine Inhibitor->SERT Inhibition

Caption: Inhibition of the serotonin transporter (SERT) signaling pathway.

In_Silico_Workflow Start Target Identification (Human SERT) Protein_Prep Protein Structure Preparation (PDB: 5I6X) Start->Protein_Prep Ligand_Prep Ligand Preparation (Energy Minimization) Start->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Binding Affinity & Pose Analysis Docking->Analysis Comparison Comparative Analysis Analysis->Comparison End Conclusion Comparison->End

Caption: In silico molecular docking workflow.

Conclusion

This in silico analysis provides a preliminary assessment of the binding potential of this compound to the human serotonin transporter. The hypothetical molecular docking results suggest that the compound is likely to bind to SERT with high affinity, although potentially less potently than the established SSRI, (S)-Fluoxetine. The presented workflow and protocols offer a foundation for researchers to conduct further computational and experimental studies to validate these findings and to explore the therapeutic potential of this and related azetidine derivatives.

References

Comparative Pharmacokinetic Profiling: 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride against alternative compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from structurally related azetidine-containing compounds and relevant therapeutic classes, such as Selective Serotonin Reuptake Inhibitors (SSRIs), to provide a predictive and comparative framework. The inclusion of the trifluoromethyl group is known to often enhance metabolic stability and bioavailability.[1]

Executive Summary

The azetidine scaffold is increasingly utilized in medicinal chemistry to enhance physicochemical and pharmacokinetic properties.[2][3] Its rigid four-membered ring structure can lead to improved metabolic stability compared to more flexible acyclic or larger heterocyclic linkers.[4] This guide compares a representative 3-substituted azetidine compound with a well-established SSRI, fluoxetine, which shares structural motifs with the target compound.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters from in vivo studies in mice for a representative 3-substituted azetidine and fluoxetine. It is important to note that experimental conditions may vary between studies.

CompoundSpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Oral Bioavailability (%)
Triple Reuptake Inhibitor (3-substituted Azetidine) Mouse20 mg/kg, PO4560.512342.1Not Reported
Mouse10 mg/kg, IV--27451.9Not Applicable
Fluoxetine Human (Healthy Volunteers)20 mg, POData varies across studies~4-6Data varies across studies~96-144~100%

Note: Direct comparison of Cmax and AUC is challenging due to different species and dosing. The data for the 3-substituted azetidine is from a mouse study[5], while fluoxetine data is based on human clinical studies.[6][7] The half-life of fluoxetine's active metabolite, norfluoxetine, is even longer, ranging from 7 to 15 days.[8]

Predicted ADMET Profile

Based on in silico models for a structurally similar compound, 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine, the following Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be anticipated for this compound.[9] These predictions require experimental validation.

ParameterPredicted ValueInterpretation
Absorption
Caco-2 PermeabilityHighGood intestinal absorption
Human Intestinal Absorption> 90%High
P-glycoprotein SubstrateNoLow risk of efflux
Distribution
CNS PermeabilityHighLikely to cross the blood-brain barrier
Plasma Protein BindingHighExtensive binding to plasma proteins
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk of interaction with CYP3A4 substrates
Excretion
Total ClearanceLowSlow elimination from the body
Toxicity
hERG InhibitionLow riskLow potential for cardiotoxicity
Ames MutagenicityLow riskUnlikely to be mutagenic

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic profiles.

In Vivo Pharmacokinetic Study Protocol

A generalized protocol for conducting in vivo pharmacokinetic studies in rodents is as follows[5]:

  • Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum.

  • Compound Administration:

    • Oral (PO): The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

    • Intravenous (IV): For determining absolute bioavailability, the compound is administered via a cannulated vein.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing via tail vein or other appropriate methods. Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (%F).

In Vitro ADMET Assays

To validate in silico predictions, the following in vitro assays are essential[9]:

  • Caco-2 Permeability Assay: This assay assesses a compound's potential for intestinal absorption by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

  • Plasma Protein Binding Assay: This experiment determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.

  • Metabolic Stability Assay: Incubating the compound with liver microsomes or hepatocytes helps to identify the primary metabolic pathways and the rate of metabolic clearance.

  • Cytochrome P450 (CYP) Inhibition Assay: This assay evaluates the potential for a compound to inhibit major CYP enzymes, which is crucial for predicting drug-drug interactions.

Visualizations

Experimental Workflow for Pharmacokinetic Profiling

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Studies in_silico ADMET Prediction caco2 Caco-2 Permeability in_silico->caco2 Guide experimental design ppb Plasma Protein Binding in_silico->ppb met_stab Metabolic Stability in_silico->met_stab cyp CYP Inhibition in_silico->cyp animal_model Animal Model Selection dosing Compound Administration (PO, IV) animal_model->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for comprehensive pharmacokinetic profiling.

Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 3-(4-(Trifluoromethyl)phenoxy)azetidine hydroxylation Hydroxylation (Aromatic Ring or Azetidine) parent->hydroxylation n_dealkylation N-dealkylation (if substituted) parent->n_dealkylation o_dealkylation O-dealkylation parent->o_dealkylation glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation

Caption: Predicted metabolic pathways for the target compound.

References

Safety Operating Guide

Personal protective equipment for handling 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Operational Guide for 3-(4-(Trimethyl)phenoxy)azetidine Hydrochloride

For Immediate Reference: This document provides critical safety protocols for handling 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride. All personnel must review this guide and the relevant Safety Data Sheets (SDS) for similar compounds before commencing any work.

This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound. Given the compound's structure, which includes a trifluoromethyl group and a hydrochloride salt, it is imperative to handle it with care to mitigate potential hazards.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for various procedures involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Safety goggles with side shieldsChemical-resistant nitrile or neoprene gloves[1][2]Standard laboratory coat[3]Work in a certified chemical fume hood to prevent inhalation of dust.[3][4]
Dissolving in Solvent Chemical splash goggles or a face shield[2][5]Chemical-resistant nitrile or neoprene gloves[1][2]Chemical-resistant apron over a laboratory coatAll operations should be conducted within a chemical fume hood.[4][5]
Running Reactions Chemical splash goggles or a face shieldChemical-resistant nitrile or neoprene glovesChemical-resistant apron over a laboratory coatConduct all reactions in a well-ventilated chemical fume hood.[3]
Handling Spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., neoprene)[1]Chemical-resistant suit or apron and bootsA respirator may be necessary for large spills outside of a fume hood.[4][6]
II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[3][4]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[5]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Transfer:

  • Perform all weighing and transfers of the solid compound within a chemical fume hood to contain any dust.[4]

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Close the primary container tightly after use.

3. Dissolution:

  • When dissolving the compound, slowly add the solid to the solvent to avoid splashing.

  • If the dissolution is exothermic, use an ice bath to control the temperature.

4. Reaction and Work-up:

  • Set up all reactions in a chemical fume hood.

  • Ensure all glassware is properly secured.

  • Upon completion, quench the reaction carefully according to the specific experimental protocol.

III. Disposal Plan: Waste Management and Decontamination

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Dispose of any unused or contaminated solid this compound as hazardous chemical waste.[7] Place it in a clearly labeled, sealed container.

  • Liquid Waste: Solvents and solutions containing the compound must be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[7]

  • Contaminated Materials: Used weighing paper, gloves, and other contaminated disposable materials should be placed in a sealed bag and disposed of as solid hazardous waste.

2. Container Decontamination:

  • Triple Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]

  • The first rinsate must be collected as hazardous waste.[7] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional and local regulations.

3. Spill and Emergency Procedures:

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.[4]

    • Contain the spill with an inert absorbent material like vermiculite or sand.[7]

    • Carefully collect the absorbent material and the spilled substance into a labeled hazardous waste container.[7]

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.[7]

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.[4]

    • Alert your institution's emergency response team.[4]

    • If safe to do so, close doors to the affected area to contain vapors.[4]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_handling cluster_disposal start Start: Obtain Compound prep Preparation: - Verify Fume Hood - Check Eyewash/Shower - Gather PPE start->prep handling Handling Operations prep->handling weighing Weighing & Transfer (in Fume Hood) handling->weighing spill_check Spill Occurs? handling->spill_check dissolving Dissolving (in Fume Hood) weighing->dissolving reaction Running Reaction (in Fume Hood) dissolving->reaction disposal Disposal Procedures reaction->disposal spill_response Spill Response: - Evacuate (if large) - Contain & Clean - Dispose as HazWaste spill_check->spill_response Yes spill_check->disposal No spill_response->handling waste_collection Collect Waste: - Solid - Liquid - Contaminated PPE disposal->waste_collection container_decon Decontaminate Containers: - Triple Rinse - Collect Rinsate waste_collection->container_decon end End: Procedure Complete container_decon->end

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.